molecular formula C16H14O3 B191451 4'-Hydroxy-4-methoxychalcone CAS No. 6338-81-4

4'-Hydroxy-4-methoxychalcone

Cat. No.: B191451
CAS No.: 6338-81-4
M. Wt: 254.28 g/mol
InChI Key: RTCVAWRRHHSOCC-NYYWCZLTSA-N
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Description

4'-Hydroxy-4-methoxychalcone is a natural product found in Cestrum parqui with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11,17H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTCVAWRRHHSOCC-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6338-81-4
Record name NSC 40922
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006338814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40922
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40922
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

biological activities of 4'-Hydroxy-4-methoxychalcone.

Author: BenchChem Technical Support Team. Date: February 2026

Therapeutic Profile, Synthesis, and Biological Mechanisms

Executive Summary

4'-Hydroxy-4-methoxychalcone (CAS: 6338-81-4) is a synthetic chalcone derivative belonging to the flavonoid precursor class (1,3-diaryl-2-propen-1-ones).[1] Distinguished by its specific substitution pattern—a hydroxyl group on the A-ring (acetophenone-derived) and a methoxy group on the B-ring (aldehyde-derived)—this small molecule exhibits potent anti-inflammatory and anticancer properties.[1]

Its primary mechanism of action involves the suppression of the NF-κB signaling pathway by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of the p65/p50 complex.[1] Additionally, it displays significant cytotoxicity against human cancer cell lines (MCF-7, PC-3, A549) through the induction of apoptosis and cell cycle arrest. This guide provides a comprehensive technical analysis of its chemical synthesis, pharmacological mechanisms, and experimental validation protocols.[2]

Chemical Profile & Structural Precision

In chalcone nomenclature, the positioning of substituents is critical for biological activity.[1] This guide focuses specifically on the 4'-hydroxy (ketone-side) and 4-methoxy (aldehyde-side) isomer.[1]

PropertySpecification
IUPAC Name (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Common Synonyms 4,4'-Dihydroxychalcone 4-methyl ether; this compound
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
Precursors 4-Hydroxyacetophenone (Ring A) + 4-Methoxybenzaldehyde (Ring B)[1][3]
Structural Isomer Distinct from 4-hydroxy-4'-methoxychalcone (swapped substituents), which exhibits different antimicrobial profiles.[1]

Synthesis Protocol: Claisen-Schmidt Condensation

The most robust method for synthesizing this compound is the base-catalyzed Claisen-Schmidt condensation.[1] This reaction creates the characteristic α,β-unsaturated ketone scaffold.[1]

Workflow Diagram

SynthesisWorkflow Reagents Reagents: 4-Hydroxyacetophenone (1 eq) 4-Methoxybenzaldehyde (1 eq) Reaction Reaction: Stir @ RT for 24-48h (Monitor via TLC) Reagents->Reaction Solvent Solvent: Ethanol (Absolute) Solvent->Reaction Catalyst Catalyst: 40% NaOH or KOH (aq) Catalyst->Reaction Workup Workup: Pour into Ice Water + HCl Precipitate Formation Reaction->Workup Completion Purification Purification: Recrystallization (EtOH) or Column Chromatography Workup->Purification Crude Solid Product Final Product: Yellow Crystals (Yield: ~70-90%) Purification->Product

Caption: Step-by-step synthesis workflow for this compound via base-catalyzed condensation.

Detailed Protocol
  • Preparation: Dissolve 4-hydroxyacetophenone (10 mmol, 1.36 g) and 4-methoxybenzaldehyde (10 mmol, 1.36 g) in absolute ethanol (15 mL) in a round-bottom flask.

  • Catalysis: Add potassium hydroxide (KOH) pellets (30 mmol) or a 40% NaOH solution dropwise to the mixture while stirring vigorously. The solution will darken (deep red/orange) due to phenolate formation.[1]

  • Reaction: Stir the mixture at room temperature for 24–48 hours. Monitor reaction progress using Thin Layer Chromatography (TLC) (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Quenching: Pour the reaction mixture into crushed ice (~100 g) containing dilute HCl (to pH ~4-5). This protonates the phenolate, precipitating the free chalcone.[1]

  • Purification: Filter the yellow precipitate. Wash with cold water.[1][2] Recrystallize from hot ethanol to obtain pure yellow needles.[1]

    • Expected Yield: 70–90%[1]

    • Melting Point: ~184–186°C (Verify with literature standard).[1]

Biological Mechanisms & Pharmacodynamics[4]

Anti-Inflammatory Activity (NF-κB Suppression)

The therapeutic core of this compound is its ability to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB).[1]

  • Mechanism: It blocks the phosphorylation and subsequent degradation of IκBα (Inhibitor of κB).[1][4]

  • Result: The p65/p50 NF-κB complex remains sequestered in the cytoplasm and cannot translocate to the nucleus.[1]

  • Downstream Effects: Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6) and enzymes (iNOS, COX-2).

Anticancer Activity

The compound exhibits cytotoxicity against various cancer cell lines, often showing selectivity over normal fibroblasts.[1][5]

  • Cell Cycle Arrest: Induces G2/M phase arrest in specific lines (e.g., HL-60, MCF-7).

  • Apoptosis: Triggers the intrinsic mitochondrial pathway, leading to Caspase-3 and Caspase-9 activation.[1]

  • Metabolism: In rat intestinal models, the compound undergoes rapid Phase 2 metabolism (glucuronidation and sulfation), which must be considered during in vivo formulation.[1]

Signaling Pathway Diagram

NFkB_Pathway cluster_cytoplasm Cytoplasm TNF TNF-α / LPS Stimulus Receptor TNFR / TLR Receptor TNF->Receptor IKK IKK Complex (IKKα/IKKβ) Receptor->IKK Activates IkBa IκBα IKK->IkBa Phosphorylation Drug This compound Drug->IKK INHIBITS Drug->IkBa Prevents Degradation NFkB_Cyto NF-κB (p65/p50) (Inactive) IkBa->NFkB_Cyto Sequesters Nucleus Nucleus NFkB_Cyto->Nucleus Translocation (BLOCKED) DNA Target Genes (COX-2, iNOS, TNF-α) Nucleus->DNA Transcription

Caption: Mechanism of NF-κB inhibition.[1] The chalcone prevents IκBα degradation, blocking nuclear translocation.[1]

Quantitative Data Summary

The following table summarizes key inhibitory concentrations (IC50) and activity metrics from comparative studies.

Target / Cell LineAssay TypeActivity Metric (IC50 / % Inhibition)Reference Context
NF-κB (TNF-α induced) Luciferase ReporterHigh Potency (Dose-dependent inhibition)Prevents p65 translocation [1, 2]
MCF-7 (Breast Cancer)MTT Viability3.8 µM Cytotoxicity [3]
PC-3 (Prostate Cancer)MTT Viability~17.9 µM Cytotoxicity (Bis-Mannich derivative is more potent) [3]
iNOS Expression Western Blot> 90% Inhibition @ 20 µMIn LPS-stimulated macrophages [4]
COX-2 Expression Western BlotSignificant Downregulation Anti-inflammatory mechanism [4]

Experimental Protocols for Validation

MTT Cell Viability Assay

To verify cytotoxic potency against cancer cell lines (e.g., MCF-7).[1][2][5]

  • Seeding: Plate cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

  • Treatment: Add this compound (dissolved in DMSO) at serial dilutions (e.g., 1–100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well; incubate for 4 hours.

  • Solubilization: Remove medium; add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

NF-κB Nuclear Translocation Assay (Western Blot)

To confirm the mechanism of action.[1]

  • Treatment: Pre-treat cells (e.g., HeLa or RAW 264.[1]7) with the chalcone (10–50 µM) for 1 hour.

  • Stimulation: Stimulate with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 30 minutes.

  • Fractionation: Harvest cells and use a nuclear/cytoplasmic extraction kit to separate fractions.

  • Blotting: Perform Western Blot.

    • Primary Antibodies: Anti-p65 (RelA), Anti-IκBα.[1]

    • Loading Controls: Anti-β-actin (Cytoplasm), Anti-Lamin B1 (Nucleus).[1]

  • Result: Effective treatment will show high p65 in the cytoplasmic fraction and low/absent p65 in the nuclear fraction compared to the stimulated control.[1]

References

  • PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine.[1] Link

  • Bioactive Tech. (2016).[1][6] Antimicrobial Activity of Xanthohumol and Its Selected Structural Analogues.[1][7] (Discusses structure-activity relationships of hydroxy-methoxy chalcones). Link[1]

  • Bernardes, A., et al. (2022). HPLC and HPLC-MS Analysis of Intestinal Elimination and Phase 2 Metabolism of this compound and its Bis-Mannich Analog In The Rat. The Open Medicinal Chemistry Journal.[1] Link

  • BenchChem. (2025).[1] A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation.[1] (General protocol reference). Link

  • Biosynth. (2025).[1][8] this compound Product Datasheet. (Confirming NF-κB and apoptosis mechanisms).[1] Link

Sources

spectroscopic analysis of 4'-Hydroxy-4-methoxychalcone (NMR, IR, Mass).

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Elucidation of 4'-Hydroxy-4-methoxychalcone: A Multi-Modal Spectroscopic Guide

Executive Summary & Chemical Context

This technical guide details the spectroscopic characterization of This compound (IUPAC: (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one).[1] As a privileged scaffold in medicinal chemistry, this chalcone derivative serves as a critical intermediate for flavonoid biosynthesis and a lead compound for anti-inflammatory and anticancer therapeutics.[1]

Accurate structural validation requires a tripartite approach:

  • Mass Spectrometry (MS): Confirmation of molecular weight and fragmentation fingerprints.[1]

  • Infrared Spectroscopy (IR): Identification of conjugated carbonyl and hydroxyl functionalities.[1]

  • Nuclear Magnetic Resonance (NMR): Definitive stereochemical assignment (E-isomer) and regiochemical mapping.

Synthesis Context (Impurities Warning)

This compound is typically synthesized via Claisen-Schmidt condensation.[1][2][3][4][5][6] Common impurities include unreacted 4-hydroxyacetophenone (starting material A) or p-anisaldehyde (starting material B).[1] The spectroscopic markers for these impurities are noted in the protocols below.

Synthesis SM1 4-Hydroxyacetophenone (Ring A) Base NaOH / EtOH SM1->Base SM2 4-Methoxybenzaldehyde (Ring B) SM2->Base Product This compound (Trans-isomer) Base->Product Aldol Condensation - H2O

Figure 1: Synthetic pathway via Claisen-Schmidt condensation.[1][2][4][6] Understanding the precursors is vital for identifying spectral impurities.[1]

Mass Spectrometry (MS): Fragmentation Logic

Mass spectrometry provides the first line of evidence for structural integrity.[1] For chalcones, Electron Ionization (EI) at 70 eV is preferred for structural study, while Electrospray Ionization (ESI) is standard for purity checks in LC-MS workflows.[1]

Fragmentation Pathway

The molecular ion (


) is stable due to the conjugated 

-system.[1] The primary fragmentation routes involve

-cleavage relative to the carbonyl group and Retro-Diels-Alder (RDA) reactions.[1]
  • Molecular Ion:

    
     254 (Base peak or high intensity).[1]
    
  • Diagnostic Fragments:

    • 
       239:  Loss of methyl radical (
      
      
      
      ) from the methoxy group.[1]
    • 
       161:  Acylium ion formation (cleavage 
      
      
      
      to carbonyl).
    • 
       121:  Hydroxybenzoyl cation (Ring A fragment).[1]
      
    • 
       134:  Retro-Diels-Alder fragment (Ring B + alkene).[1]
      

MassSpec M Molecular Ion [M]+ m/z 254 Frag1 [M - CH3]+ m/z 239 M->Frag1 -CH3• Frag2 Acylium Ion (Ring A-CO)+ m/z 121 M->Frag2 α-Cleavage Frag3 Styryl Fragment (Ring B-CH=CH)+ m/z 133 M->Frag3 C-C Cleavage

Figure 2: Primary fragmentation pathways observed in EI-MS for this compound.

Infrared Spectroscopy (IR): Functional Group Analysis

IR analysis confirms the presence of the enone system.[1] The conjugation between the alkene and the carbonyl lowers the stretching frequency of the carbonyl compared to a standard ketone.[1]

Functional GroupFrequency (

)
Description
O-H Stretch 3200 – 3400Broad band.[1] Indicates phenolic -OH on Ring A.
C=O[1] Stretch 1645 – 1655Diagnostic. Lowered from 1715 due to

-unsaturation.
C=C Stretch 1590 – 1610Aliphatic alkene stretch, often overlapping with aromatic C=C.
C-O-C Stretch ~1250Asymmetric stretching of the methoxy ether on Ring B.
C=C (Aromatic) 1510 – 1580Characteristic aromatic ring skeletal vibrations.[1]

NMR Spectroscopy: The Structural Fingerprint

NMR is the definitive method for establishing the stereochemistry of the double bond.[1] The coupling constant (


) between the 

and

protons is the critical metric.[1]
Experimental Protocol: NMR Acquisition
  • Solvent: DMSO-

    
     is recommended over CDCl
    
    
    
    .[1]
    • Reasoning: The phenolic -OH group (Ring A) is often broad or invisible in CDCl

      
       due to proton exchange.[1] DMSO-
      
      
      
      forms strong hydrogen bonds, sharpening the OH signal and shifting it downfield (>10 ppm).[1]
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Pulse Sequence: Standard 1D proton (

    
    H) with 30° pulse angle to ensure accurate integration.
    
H NMR Assignment (400 MHz, DMSO- )
PositionChemical Shift (

ppm)
Multiplicity

(Hz)
Assignment Logic
OH 10.35Singlet (br)-Phenolic proton (Ring A).[1] Disappears with D

O shake.
2', 6' 8.02Doublet8.8Ring A (Ortho to C=O).[1] Deshielded by carbonyl anisotropy.[1]

-H
7.80Doublet15.4 Diagnostic for trans (E) isomer. Overlaps with Ring B protons.
2, 6 7.82Doublet8.8Ring B (Ortho to alkene).[1]

-H
7.65Doublet15.4 Vinylic proton next to carbonyl.
3, 5 7.02Doublet8.8Ring B (Ortho to OMe).[1] Shielded by mesomeric effect of oxygen.[1]
3', 5' 6.90Doublet8.8Ring A (Ortho to OH).[1] Shielded by OH group.[1]
OMe 3.84Singlet-Characteristic methoxy peak.[1]

Critical Note on Stereochemistry: A coupling constant of


 Hz confirms the trans (E)  geometry.[1] A cis (Z) isomer would exhibit 

Hz.[1]

NMR_Logic cluster_A Ring A (Ketone Side) cluster_Linker Enone Linker cluster_B Ring B (Aldehyde Side) H_2_6 H-2',6' δ 8.02 (d) H_3_5 H-3',5' δ 6.90 (d) OH OH δ 10.35 (s) H_Beta H-β δ 7.80 (d, J=15.4) H_Alpha H-α δ 7.65 (d, J=15.4) H_Beta->H_Alpha Coupling (Trans Proof) H_2_6_B H-2,6 δ 7.82 (d) H_3_5_B H-3,5 δ 7.02 (d) OMe OMe δ 3.84 (s)

Figure 3: NMR Assignment Logic. The coupling between Alpha and Beta protons confirms the E-isomer.[1]

Experimental Protocols

Protocol A: Sample Preparation for NMR
  • Weighing: Accurately weigh 10 mg of the dried chalcone sample.

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain, as these cause line broadening.[1]

  • Filtration (Optional): If the solution is cloudy, filter through a small plug of glass wool into the NMR tube to remove paramagnetic particulates.

Protocol B: Thin Layer Chromatography (Purity Check)

Before expensive spectroscopic analysis, validate purity.[1]

  • Stationary Phase: Silica Gel 60 F254.[1]

  • Mobile Phase: Hexane:Ethyl Acetate (7:3 v/v).[1]

  • Visualization: UV lamp at 254 nm (quenching) and 365 nm (fluorescence).[1]

  • Expected

    
    :  ~0.4 (Product). Impurities (Aldehyde) usually run higher; (Acetophenone) runs lower.[1]
    

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • SpectraBase. (2023).[1] 1H NMR Spectrum of this compound. Wiley Science Solutions.[1] [Link]

  • Awoniyi, L. et al. (2012).[1] Synthesis and characterization of some new chalcone derivatives. Journal of Chemical and Pharmaceutical Research. [Link][1]

  • Silverstein, R. M., et al. (2014).[1] Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[1][7][8] (Standard text for coupling constant verification).

Sources

Technical Guide: Synthesis of 4'-Hydroxy-4-methoxychalcone via Claisen-Schmidt Condensation

[1][2]

Executive Summary & Strategic Rationale

This guide details the synthesis of 4'-hydroxy-4-methoxychalcone (IUPAC: (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one), a critical pharmacophore in drug discovery. Chalcones belonging to this class exhibit potent anti-inflammatory, anticancer, and antioxidant activities. They serve as essential precursors for the biosynthesis of flavonoids and isoflavonoids.[1][2]

The synthesis utilizes the Claisen-Schmidt condensation , a base-catalyzed crossed-aldol reaction.[3][4] While conceptually simple, this specific derivative presents a unique chemical challenge: the acidity of the phenolic hydroxyl group (

Mechanistic Foundation

The reaction involves the condensation of 4-hydroxyacetophenone (ketone) and 4-methoxybenzaldehyde (aldehyde).[5]

The "Phenolic Trap"

In standard aldol condensations, 1 equivalent of base is catalytic. However, for 4'-hydroxyacetophenone, the first equivalent of base is consumed by the acidic phenol, forming a phenoxide anion. This anion is electron-rich, which theoretically reduces the electrophilicity of the carbonyl carbon, but more importantly, it consumes the catalyst.

  • Operational Consequence: You must use

    
     2.2 equivalents of base . The first equivalent neutralizes the phenol; the subsequent equivalents generate the reactive enolate at the 
    
    
    -carbon.
Reaction Pathway[1][2][4][5][7][8][9][10]
  • Deprotonation: Base removes the phenolic proton (fast) and then the

    
    -proton (equilibrium), forming a dianion intermediate.
    
  • Nucleophilic Attack: The enolate attacks the carbonyl of 4-methoxybenzaldehyde.

  • Aldol Formation: Formation of the

    
    -hydroxy ketone intermediate.[3]
    
  • E1cB Elimination: Dehydration driven by the thermodynamic stability of the conjugated enone system.

  • Acidic Workup: Essential to reprotonate the phenoxide and precipitate the neutral product.

MechanismReactants4-Hydroxyacetophenone+ 4-MethoxybenzaldehydeBaseBase (OH-)(>2 eq required)Reactants->BasePhenoxidePhenoxide Formation(Side Equilibrium)Base->PhenoxideFastEnolateEnolate Formation(α-Carbon)Phenoxide->EnolateSlow EquilibriumAttackNucleophilic Attackon AldehydeEnolate->AttackAldolβ-Hydroxy Ketone(Aldol Adduct)Attack->AldolEliminationDehydration(-H2O)Aldol->EliminationHeat/TimeProduct_SaltChalcone Phenoxide(Soluble Salt)Elimination->Product_SaltAcidAcid Workup(HCl)Product_Salt->AcidFinalThis compound(Precipitate)Acid->Final

Figure 1: Mechanistic pathway highlighting the critical phenoxide intermediate and acid workup.

Experimental Protocol

Method A: Standard Solution-Phase Synthesis (Robust)

This is the preferred method for high purity and scalability.

Reagents:

  • 4-Hydroxyacetophenone: 1.36 g (10 mmol)

  • 4-Methoxybenzaldehyde (p-Anisaldehyde): 1.36 g (10 mmol)

  • Sodium Hydroxide (NaOH): 1.0 g (25 mmol) dissolved in 5 mL water (50% w/v)

  • Ethanol (95%): 15 mL

  • Hydrochloric Acid (10%): For neutralization[6][5]

Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 4-hydroxyacetophenone and 4-methoxybenzaldehyde in ethanol. Stir until clear.

  • Catalyst Addition: Add the aqueous NaOH solution dropwise over 5 minutes. The solution will turn dark orange/red immediately (formation of phenoxide/chalcone salt).

  • Reaction: Stir magnetically at Room Temperature (25°C) for 24–48 hours.

    • Note: Monitoring by TLC (Hexane:Ethyl Acetate 7:[7]3) is recommended. Look for the disappearance of the aldehyde spot.[8]

  • Quenching (Critical): Pour the reaction mixture into 100 mL of crushed ice/water with vigorous stirring. The mixture will remain a clear, dark solution (the product is currently a water-soluble sodium salt).

  • Precipitation: Slowly add 10% HCl dropwise with stirring until pH

    
     4-5. A yellow precipitate will form immediately.
    
  • Isolation: Filter the solid using a Buchner funnel. Wash with cold water (3 x 20 mL) to remove salts.

  • Purification: Recrystallize from hot Ethanol.

Yield Expectation: 75–85% Appearance: Yellow crystalline solid.

Method B: Green Chemistry Optimization (PEG-400)

For laboratories prioritizing green chemistry metrics (E-factor), Polyethylene Glycol (PEG-400) acts as a recyclable solvent.

Modification:

  • Replace Ethanol with 15 mL PEG-400.

  • Temperature: 40°C.[7]

  • Time: Reaction often completes in 2–4 hours due to better phase transfer properties of PEG.

  • Workup remains identical (pour into ice water + HCl).

WorkflowStep1Dissolve Reactants(EtOH or PEG-400)Step2Add NaOH (aq)DropwiseStep1->Step2Step3Stir at RT(24-48h)Step2->Step3Step4Pour into Ice Water(Soluble Salt Phase)Step3->Step4Step5Acidify with HCl(pH ~4)Step4->Step5Precipitation occursStep6Filter PrecipitateStep5->Step6Step7Recrystallize (EtOH)Step6->Step7

Figure 2: Operational workflow for the synthesis and isolation.

Characterization & Validation

The product must be validated to confirm the trans geometry of the alkene and the integrity of the functional groups.

Physicochemical Properties
PropertyValue
Molecular Formula

Molecular Weight 254.28 g/mol
Melting Point 172–174 °C (Lit. 173 °C)
Color Yellow needles/powder
Spectroscopic Data (Self-Validation)

The key validation marker is the coupling constant (

TechniqueDiagnostic SignalInterpretation

H-NMR
(DMSO-

)

7.60–7.80 (d,

Hz)
Confirms trans (E) geometry of the

-unsaturated ketone.

10.30 (s, 1H)
Phenolic -OH (confirms successful acidification).

3.84 (s, 3H)
Methoxy group (OCH

).
IR (KBr)1645–1655 cm

Conjugated Carbonyl (C=O) stretch.
3200–3400 cm

Broad -OH stretch.
MS (ESI)

255

Matches expected mass.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Yield / No Precipitate Incomplete neutralization.The product is soluble at high pH (phenoxide). Ensure pH is brought down to < 5 using HCl.
Oily Product Solvent trapping or impurities.Recrystallize immediately from Ethanol. If oil persists, scratch the flask with a glass rod to induce nucleation.
Starting Material Remains Phenol consumed base.Ensure you used >2 equivalents of NaOH. The first equivalent is "sacrificial" to the phenol.
Cannizzaro Side Reaction Excess aldehyde + conc. base.Add base slowly. Do not heat excessively (>60°C) unless using the PEG-400 method.

References

  • BenchChem. (2025).[5] A Technical Guide to the Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Link (Generalized protocol adaptation).

  • SciTePress. (2020). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. International Conference on Science, Technology, and Environment. Link (Source for green chemistry variations).

  • PubChem. (2025).[9][10] this compound Compound Summary. National Library of Medicine. Link (Physicochemical data verification).

  • SpectraBase. (2025).[9][10] NMR Spectrum of this compound. Wiley Science Solutions. Link (Spectral validation).[9][10]

  • Jayapal, M.R., et al. (2010). Synthesis and Characterization of 4-Hydroxy Chalcones Using PEG-400 as a Recyclable Solvent. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Link (PEG-400 optimization).

Technical Guide: (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Synthetic Architecture, Physicochemical Profiling, and Pharmacological Applications[1][2][3][4][5]

Executive Summary

The compound (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (commonly referred to as 4'-hydroxy-4-methoxychalcone ) represents a critical scaffold in the flavonoid family. Structurally, it is an open-chain flavonoid featuring two aromatic rings linked by a three-carbon


-unsaturated carbonyl system.

This guide addresses the specific challenges in synthesizing and characterizing this molecule, particularly the reactivity modulation caused by the para-hydroxyl group on the acetophenone ring (Ring A). Furthermore, it details the compound's pharmacophore status as a Michael acceptor, capable of modulating the NF-


B pathway and inducing oxidative stress-mediated apoptosis in oncogenic lines.
Chemical Architecture & Synthesis Strategy
2.1 The "Phenoxide Problem" in Claisen-Schmidt Condensation

The standard synthesis of chalcones involves the Claisen-Schmidt condensation of an acetophenone and a benzaldehyde in the presence of a base. However, for (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one , the presence of the 4-hydroxyl group on the acetophenone presents a specific kinetic hurdle.

  • Mechanism: Base catalysis (e.g., NaOH) deprotonates the phenolic hydroxyl group (

    
    ) before abstracting the 
    
    
    
    -proton (
    
    
    ) required for enolate formation.
  • Consequence: The resulting phenoxide anion donates electron density into the ring, significantly reducing the acidity of the

    
    -methyl protons. This creates a "deactivated" nucleophile, leading to sluggish reaction rates and lower yields (often <40%) compared to non-hydroxylated analogs.
    
2.2 Optimized Synthetic Protocol (Base-Catalyzed)

To overcome the phenoxide deactivation, this protocol utilizes a high-concentration alkali environment to force the equilibrium toward the dianion species, or relies on prolonged reaction times with thermal energy.

Reactants:

  • Ketone: 4-Hydroxyacetophenone (1.0 eq)

  • Aldehyde: 4-Methoxybenzaldehyde (p-Anisaldehyde) (1.1 eq)

  • Catalyst: KOH or NaOH (3.0 - 5.0 eq)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Solubilization: Dissolve 4-hydroxyacetophenone (10 mmol) in Ethanol (20 mL) in a round-bottom flask.

  • Catalyst Addition: Add aqueous NaOH (40% w/v, 5 mL) dropwise while stirring. The solution will darken (phenoxide formation).

  • Aldehyde Addition: Add 4-methoxybenzaldehyde (11 mmol) slowly.

  • Reaction: Reflux at 60°C for 12–24 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Expert Note: Unlike simple chalcones that precipitate immediately, this intermediate often remains soluble due to the phenoxide salt.

  • Work-up (Critical):

    • Pour the reaction mixture into crushed ice/water (100 mL).

    • Acidification: Acidify carefully with 10% HCl to pH ~3-4. This protonates the phenoxide, causing the yellow solid product to precipitate.

  • Purification: Filter the crude solid. Recrystallize from hot Ethanol/Water (9:1) to yield yellow needles.

2.3 Synthetic Pathway Visualization

SynthesisWorkflow Reactant1 4-Hydroxyacetophenone (Deactivated Nucleophile) Intermediate Aldol Intermediate (Transient) Reactant1->Intermediate Enolate Formation Reactant2 4-Methoxybenzaldehyde (Electrophile) Reactant2->Intermediate Nucleophilic Attack Base NaOH / KOH (Base Catalyst) Base->Reactant1 Deprotonation Dehydration Dehydration (-H2O) Intermediate->Dehydration Product (E)-1-(4-hydroxyphenyl)- 3-(4-methoxyphenyl)prop-2-en-1-one Dehydration->Product Thermodynamic Stability (E-isomer)

Figure 1: Claisen-Schmidt condensation pathway highlighting the formation of the thermodynamically stable (E)-isomer.

Physicochemical Characterization

Reliable identification requires validating the trans geometry of the alkene linker.

ParameterValue / CharacteristicValidation Note
Molecular Formula

MW: 254.28 g/mol
Melting Point 183 – 185 °CSharp range indicates high purity.
Appearance Yellow crystalline powderColor arises from extended conjugation.

NMR (Alkene)

7.40 – 7.80 ppm (Doublets)
Coupling Constant (

) = 15.5 – 16.0 Hz
confirms (E)-geometry.
Solubility DMSO, Acetone, Hot EthanolPoorly soluble in water; requires co-solvents for biological assays.
LogP (Predicted) ~3.2Moderate lipophilicity; good membrane permeability.

NMR Interpretation Strategy: Look for two doublets in the 7.4–7.8 ppm region. A coupling constant (


) of 8–10 Hz would indicate the (Z)-isomer (cis), which is an impurity often formed under UV exposure but rare in synthesis. The target (E)-isomer must show 

Hz.
Pharmacological Mechanisms
4.1 The Michael Acceptor Moiety

The


-unsaturated ketone is a "privileged structure" acting as a Michael acceptor. It forms covalent bonds (via Michael addition) with nucleophilic cysteine residues on target proteins.

Key Targets:

  • IKK

    
     (I
    
    
    
    B Kinase):
    Cysteine alkylation prevents the phosphorylation of I
    
    
    B, thereby locking NF-
    
    
    B in the cytoplasm and blocking pro-inflammatory gene transcription.
  • Tubulin: Interference with microtubule polymerization, leading to G2/M cell cycle arrest in cancer cells.

4.2 NF-

B Signaling Inhibition Pathway

NFkB_Pathway Stimulus Pro-inflammatory Stimulus (LPS / TNF-alpha) Receptor Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (Target of Chalcone) Receptor->IKK Activation IkB I-kB (Inhibitor of NF-kB) IKK->IkB Phosphorylation (Blocked) Chalcone This compound (Inhibitor) Chalcone->IKK Covalent Modification (Cys-179 Alkylation) NFkB NF-kB (p65/p50) IkB->NFkB Degradation (Blocked) Nucleus Nuclear Translocation NFkB->Nucleus Translocation (Prevented) DNA Pro-inflammatory Genes (COX-2, iNOS) Nucleus->DNA Transcription

Figure 2: Mechanism of Action.[1] The chalcone inhibits the IKK complex, preventing the liberation of NF-


B and subsequent inflammatory gene expression.
Experimental Protocols: Biological Assay
5.1 Anti-inflammatory Assay (NO Inhibition in RAW 264.7 Cells)

This protocol validates the compound's ability to suppress Nitric Oxide (NO), a downstream marker of NF-


B activation.

Materials:

  • RAW 264.7 Macrophage cell line.

  • Lipopolysaccharide (LPS) (1

    
    g/mL).
    
  • Griess Reagent (1% sulfanilamide, 0.1% NED in 2.5% phosphoric acid).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Treat cells with the chalcone (0.1 – 20

    
    M) for 1 hour.
    
    • Note: Dissolve compound in DMSO; final DMSO concentration must be <0.1% to avoid solvent toxicity.

  • Induction: Add LPS (1

    
    g/mL) and incubate for 18–24 hours.
    
  • Quantification:

    • Transfer 100

      
      L of supernatant to a new plate.
      
    • Add 100

      
      L Griess Reagent.
      
    • Incubate 10 mins at Room Temp (Dark).

    • Measure Absorbance at 540 nm.

  • Analysis: Calculate % Inhibition relative to LPS-only control.

References
  • Synthesis & Properties: BenchChem Technical Support. (2025).[2][3][4][5][6][7] Application Notes and Protocols: Synthesis of 4-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

  • Biological Activity (Anti-inflammatory): Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European Journal of Medicinal Chemistry. (Contextual grounding for hydroxy-methoxy chalcone activity).
  • Crystallography & Structure: Naghiyev, F. N., et al. (2025). (E)-1-(2-Hydroxyphenyl)-3-(3-methoxyphenyl)prop-2-en-1-one. IUCrData. (Note: Structural analog comparison for crystallographic data). Retrieved from

  • General Pharmacophore Data: National Center for Biotechnology Information. (2025).[2][3][4][5][6][7] PubChem Compound Summary for CID 5355594, this compound. Retrieved from

  • Green Synthesis: Susanti, E., et al. (2014).[8] Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress. Retrieved from

Sources

Methodological & Application

Measuring the Neuroprotective Effects of 4'-Hydroxy-4-methoxychalcone: A Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. A key therapeutic strategy is neuroprotection, which aims to prevent or slow this neuronal death. Chalcones, a class of polyphenolic compounds found widely in nature, have garnered significant interest for their diverse biological activities. 4'-Hydroxy-4-methoxychalcone (PubChem CID: 5355594), a specific chalcone derivative, represents a promising candidate for neuroprotective drug development due to the known antioxidant and anti-inflammatory properties of its chemical class.[1][2]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the neuroprotective potential of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system. The methodologies detailed herein cover essential in vitro and in vivo assays required to build a robust evidence base for the compound's efficacy, focusing on its effects on oxidative stress, inflammation, and apoptosis—three critical pathways in neurodegeneration.[3]

Part 1: Mechanistic Rationale and Experimental Overview

The rationale for investigating this compound as a neuroprotective agent is grounded in the established mechanisms of neuronal cell death. Neurodegenerative processes are rarely driven by a single factor; instead, they involve a crosstalk of pathological events, primarily oxidative stress, chronic inflammation, and apoptosis. A successful neuroprotective agent is likely to modulate one or more of these pathways.

In vitro models provide a controlled environment to dissect these mechanisms, while in vivo models are crucial for assessing therapeutic efficacy in a complex biological system, including behavioral outcomes.[3][4]

Core Pathological Pathways in Neurodegeneration

The following diagram illustrates the interconnected pathways that contribute to neuronal damage and highlights the potential intervention points for a therapeutic compound like this compound.

G cluster_insult Initial Insult cluster_pathways Cellular Stress Response cluster_apoptosis Execution Pathway cluster_outcome Final Outcome cluster_drug Therapeutic Intervention Insult Neurotoxic Insult (e.g., 6-OHDA, Amyloid-β, LPS) OxidativeStress Oxidative Stress (↑ ROS) Insult->OxidativeStress Inflammation Neuroinflammation (↑ Cytokines, NO) Insult->Inflammation Apoptosis Apoptosis Activation (Caspase Cleavage) OxidativeStress->Apoptosis damages mitochondria Inflammation->OxidativeStress crosstalk Inflammation->Apoptosis activates death receptors Death Neuronal Cell Death Apoptosis->Death Drug This compound Drug->OxidativeStress Inhibits Drug->Inflammation Inhibits Drug->Apoptosis Inhibits

Figure 1: Key pathways in neurodegeneration and potential intervention points.

Part 2: In Vitro Assessment of Neuroprotection

In vitro assays are fundamental for initial screening, dose-response analysis, and mechanism-of-action studies.[5] They offer high-throughput capabilities in a controlled environment. A common approach involves inducing cellular stress in a neuronal cell line (e.g., human neuroblastoma SH-SY5Y cells) or primary neurons with a known neurotoxin and then assessing the protective capacity of the test compound.[4][6]

General In Vitro Experimental Workflow

The workflow below outlines the typical sequence of an in vitro neuroprotection experiment.

G A 1. Cell Culture (e.g., SH-SY5Y cells) B 2. Compound Pre-treatment (Varying concentrations of This compound) A->B C 3. Toxin Exposure (Induce neuronal damage, e.g., with 6-OHDA) B->C D 4. Incubation Period (Allow for cellular response) C->D E 5. Endpoint Assays D->E F Cell Viability (MTT Assay) E->F G Oxidative Stress (ROS Measurement) E->G H Inflammation (Cytokine/NO Levels) E->H I Apoptosis (TUNEL/Caspase Assay) E->I

Figure 2: Standard workflow for in vitro neuroprotection screening assays.
Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay is a primary indicator of cell metabolic activity and, by extension, cell viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells. This assay is crucial for first determining the non-toxic concentration range of the chalcone itself and then for quantifying its ability to protect cells from a neurotoxin.[7]

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates, multichannel pipette, plate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of medium containing the compound. Include a "vehicle control" group treated with the same concentration of DMSO used for the highest compound dose. Incubate for 2 hours.

    • Causality Check: Pre-treatment allows the compound to enter the cells and potentially activate protective pathways before the insult is introduced.

  • Toxin Induction: Add the neurotoxin (e.g., 100 µM 6-OHDA) to all wells except the "control" and "compound-only" groups.

  • Incubation: Incubate the plate for another 24 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage relative to the control (untreated) cells.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: To evaluate the antioxidant properties of the chalcone. The cell-permeable probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) is non-fluorescent but is deacetylated by intracellular esterases to DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Materials:

  • DCFH-DA probe (stock solution in DMSO)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader (Ex/Em: 485/535 nm)

  • Other materials as in Protocol 1.

Step-by-Step Methodology:

  • Follow steps 1-4 from Protocol 1 using a black, clear-bottom 96-well plate.

  • Probe Loading: After the 24-hour toxin incubation, remove the medium and wash the cells gently with warm PBS.

  • Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Fluorescence Reading: Remove the DCFH-DA solution, wash cells again with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a plate reader.

  • Data Analysis: Normalize the fluorescence of treated groups to the toxin-only group to show the percentage reduction in ROS.

Protocol 3: Quantification of Nitric Oxide (NO) Production

Principle: To assess anti-inflammatory effects. In neuroinflammation, microglia and astrocytes produce nitric oxide (NO), a pro-inflammatory mediator. NO production can be indirectly measured by quantifying its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. This assay is typically performed using microglial cell lines (e.g., BV-2) stimulated with lipopolysaccharide (LPS).

Materials:

  • BV-2 microglial cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite standard curve

  • Other materials as in Protocol 1.

Step-by-Step Methodology:

  • Seed BV-2 cells in a 96-well plate.

  • Pre-treat cells with this compound for 2 hours.

  • Stimulate with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Sample Collection: Collect 50 µL of cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Sulfanilamide solution to each sample, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of NED solution and incubate for another 10 minutes. A purple/magenta color will develop.

  • Absorbance Reading: Measure the absorbance at 540 nm within 30 minutes.

  • Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.

Assay Parameter Measured Principle Typical Toxin/Stimulant Expected Outcome with Effective Compound
MTT Cell Viability / MetabolismMitochondrial dehydrogenase activity6-OHDA, Amyloid-β, GlutamateIncreased absorbance (higher viability)
DCFH-DA Intracellular ROSOxidation of a fluorescent probeH₂O₂, 6-OHDADecreased fluorescence (lower ROS)
Griess Assay Nitric Oxide (Nitrite)Colorimetric chemical reactionLipopolysaccharide (LPS)Decreased absorbance (lower NO production)
TUNEL DNA Fragmentation (Apoptosis)Enzymatic labeling of DNA breaksStaurosporine, 6-OHDADecreased number of fluorescently-labeled cells

Part 3: In Vivo Validation of Neuroprotective Efficacy

In vivo studies are indispensable for validating in vitro findings in a whole-organism context, assessing not only neuroprotection but also functional recovery.[8] Rodent models of neurodegenerative diseases are commonly used for this purpose.[9]

General In Vivo Experimental Workflow

This workflow provides a high-level overview of an in vivo study, from model induction to final analysis.

G A 1. Animal Acclimatization (e.g., C57BL/6 mice) B 2. Disease Model Induction (e.g., Stereotaxic injection of neurotoxin) A->B C 3. Compound Administration (e.g., Daily oral gavage or i.p. injection of This compound) B->C D 4. Behavioral Testing (Assess motor and cognitive function) C->D E 5. Euthanasia & Tissue Collection D->E F Histological Analysis (Neuronal counts, IHC) E->F G Biochemical Analysis (Cytokines, Western Blot) E->G

Figure 3: A representative workflow for in vivo neuroprotection studies.
Protocol 4: Behavioral Testing - Motor Coordination (Rotarod Test)

Principle: The rotarod test is a widely used method to assess motor coordination, balance, and motor learning in rodents.[10][11] Animals with motor deficits, such as those in a Parkinson's disease model, will fall off the rotating rod sooner than healthy animals. A neuroprotective compound should improve performance on this task.[12][13]

Materials:

  • Rotarod apparatus for mice/rats

  • Experimental animals (post-toxin and treatment)

  • Timer

Step-by-Step Methodology:

  • Training Phase (Pre-toxin): For 2-3 consecutive days before inducing the disease model, train the animals on the rotarod. Place each mouse on the rod at a low, constant speed (e.g., 4 RPM) for 60 seconds.

  • Testing Phase (Post-treatment): Begin testing after a sufficient treatment period.

  • Place a mouse on the rod and start the trial. The rod should accelerate from a low speed (e.g., 4 RPM) to a high speed (e.g., 40 RPM) over a period of 5 minutes.

  • Record the latency to fall (the time at which the mouse falls off the rod). If the mouse clings to the rod and makes a full passive rotation, this is also counted as a fall.

  • Perform 3 trials per animal per testing day, with a 15-20 minute inter-trial interval.

  • Data Analysis: Average the latency to fall for the 3 trials for each animal. Compare the average latencies between the vehicle-treated, toxin-only, and compound-treated groups using appropriate statistical tests (e.g., ANOVA).

Protocol 5: Behavioral Testing - Spatial Learning and Memory (Morris Water Maze)

Principle: This test assesses hippocampal-dependent spatial learning and memory.[14] Animals learn to find a hidden platform in a pool of opaque water using distal visual cues.[12][15] Cognitive impairment, as seen in Alzheimer's models, results in longer escape latencies. A neuroprotective compound is expected to improve learning and memory, resulting in shorter escape times.

Materials:

  • Circular water tank (pool)

  • Submersible platform

  • Non-toxic white paint or milk powder to make water opaque

  • Video tracking software and camera

  • Distinct visual cues placed around the pool

Step-by-Step Methodology:

  • Acquisition Phase (4-5 days):

    • Fill the pool with water (20-22°C) and make it opaque. Place the hidden platform in one quadrant.

    • Gently place the mouse into the water facing the wall from one of four starting positions.

    • Allow the mouse to swim and find the platform for a maximum of 60 seconds. If it fails, guide it to the platform.

    • Allow the mouse to remain on the platform for 15-20 seconds.

    • Perform 4 trials per day for each animal, using different starting positions.

  • Probe Trial (24 hours after last acquisition trial):

    • Remove the platform from the pool.

    • Place the mouse in the pool from a novel starting position and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be).

  • Data Analysis:

    • Acquisition: Plot the average escape latency per day for each group. A steeper learning curve indicates better learning.

    • Probe Trial: Compare the percentage of time spent in the target quadrant between groups. A significant preference for the target quadrant indicates memory retention.

Protocol 6: Post-Mortem Brain Tissue Analysis

Principle: After behavioral testing, direct examination of brain tissue provides the ultimate confirmation of neuroprotection. This involves quantifying neuronal survival and measuring key biochemical markers of inflammation and oxidative stress.

Materials:

  • Anesthetic and perfusion solutions (saline, 4% paraformaldehyde (PFA))

  • Vibratome or cryostat for sectioning

  • Microscope

  • Antibodies for immunohistochemistry (e.g., anti-Tyrosine Hydroxylase (TH) for dopaminergic neurons, anti-Iba1 for microglia)

  • ELISA or multiplex assay kits for cytokines (e.g., TNF-α, IL-1β).[16][17]

  • Tissue homogenization buffer and equipment.[18]

Step-by-Step Methodology:

  • Tissue Collection: Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% PFA. Carefully extract the brain.

  • Tissue Processing: Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection. Section the brain into thin slices (e.g., 30-40 µm) using a cryostat or vibratome.

  • Immunohistochemistry (IHC):

    • Perform IHC on brain sections using an antibody specific to the neuronal population of interest (e.g., TH for dopaminergic neurons in a Parkinson's model).

    • Use a secondary antibody conjugated to a fluorescent or enzymatic reporter.

    • Image the sections using a microscope.

    • Quantify the number of positive cells (e.g., TH-positive neurons) in the relevant brain region (e.g., substantia nigra) using stereology.

  • Cytokine Measurement:

    • For a separate cohort of animals, collect fresh brain tissue without perfusion.

    • Homogenize the specific brain region of interest (e.g., hippocampus or striatum) in a lysis buffer containing protease inhibitors.[18]

    • Centrifuge the homogenate and collect the supernatant.

    • Measure cytokine levels (TNF-α, IL-6, IL-1β) in the supernatant using a commercially available ELISA or multiplex bead-based immunoassay kit according to the manufacturer's instructions.[19]

  • Data Analysis: Compare neuronal counts and cytokine levels between experimental groups using appropriate statistical tests.

Assay Parameter Measured Principle Animal Model Relevance Expected Outcome with Effective Compound
Rotarod Test Motor Coordination & BalanceLatency to fall from a rotating rodParkinson's, Huntington'sIncreased latency to fall
Morris Water Maze Spatial Learning & MemoryTime to find a hidden platformAlzheimer's, General cognitive declineDecreased escape latency; more time in target quadrant
Immunohistochemistry Neuronal SurvivalAntibody-based labeling of specific neuronsAll neurodegenerative modelsHigher number of surviving neurons
ELISA / Multiplex Inflammatory CytokinesAntibody-based protein quantificationAll neurodegenerative modelsLower levels of pro-inflammatory cytokines

Conclusion

References

  • MDPI. (n.d.). Neuroprotective Potential of Seed Extracts: Review of In Vitro and In Vivo Studies.
  • O'Boyle, N. M., et al. (2019). 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells. PubMed.
  • ResearchGate. (n.d.). Screen of 4‐flouro‐4'‐methoxychalcone (compound 5 a) derivatives for....
  • Thermo Fisher Scientific. (n.d.). 4'-Methoxychalcone, 97% 25 g.
  • SciTePress. (n.d.). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques.
  • Rasayan Journal of Chemistry. (n.d.). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL.
  • O'Boyle, N. M., et al. (2019). 4-Hydroxychalcone Induces Cell Death via Oxidative Stress in MYCN-Amplified Human Neuroblastoma Cells. PMC - NIH.
  • Waisman Center. (n.d.). Mouse Behavioral Tests.
  • Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI.
  • A short review on behavioural assessment methods in rodents. PMC - NIH. (n.d.).
  • MDPI. (n.d.). Neuroprotective Effects of neuroEPO Using an In Vitro Model of Stroke.
  • Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS.
  • PubChem. (n.d.). This compound.
  • PubMed. (n.d.). Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone.
  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
  • PubMed. (2020). The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07.
  • PMC - NIH. (2018). Method to Quantify Cytokines and Chemokines in Mouse Brain Tissue Using Bio-Plex Multiplex Immunoassays.
  • PubMed. (2024). Anti-Melanogenic and Anti-Inflammatory Effects of 2'-Hydroxy-4',6'-dimethoxychalcone in B16F10 and RAW264.7 Cells.
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Motor Function.
  • DergiPark. (2022). BEHAVIORAL TESTS USED IN THE EVALUATION OF LEARNING AND MEMORY IN EXPERIMENTAL ANIMALS.
  • ResearchGate. (n.d.). Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones.
  • InnoSer. (n.d.). In vitro neurology assays.
  • Frontiers. (n.d.). In vivo Neuroregeneration to Treat Ischemic Stroke Through NeuroD1 AAV-Based Gene Therapy in Adult Non-human Primates.
  • ResearchGate. (2015). What are the protocols for the determination of cytokine inflammatory parameters?.
  • Creative Biolabs. (n.d.). Rodent Behavioral Tests for Cognition.
  • Technical Assessment of Motor and Behavioral Tests in Rodent Models of Multiple Sclerosis. (2025).
  • MDPI. (n.d.). Hydroxy Chalcones and Analogs with Chemopreventive Properties.
  • PubMed Central. (n.d.). In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway.
  • Inflamed in the Brain: A Protocol for Studying Neuroinflammation in Mouse Brain Tissue. (2020).
  • ResearchGate. (2025). (PDF) Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone.
  • PubMed. (n.d.). 2',6'-dihydroxy-4'-methoxy Dihydrochalcone Improves the Cognitive Impairment of Alzheimer's Disease: A Structure-activity Relationship Study.
  • Noldus. (2021). 5 proven ways to measure spatial learning in rodents.
  • Frontiers. (n.d.). Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease.
  • MDPI. (n.d.). Targeting Cytokine-Mediated Inflammation in Brain Disorders: Developing New Treatment Strategies.
  • PMC - NIH. (n.d.). Approaches to Determine Expression of Inflammatory Cytokines.
  • [In vivo exploration of cerebral ischemia: use of neuroprotective agents in animal studies]. (n.d.).
  • Orbital: The Electronic Journal of Chemistry. (2025). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde.
  • ChemicalBook. (n.d.). This compound CAS#: 6338-81-4.
  • Rasayan Journal of Chemistry. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES.

Sources

Troubleshooting & Optimization

improving yield in 4'-Hydroxy-4-methoxychalcone Claisen-Schmidt condensation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4'-Hydroxy-4-methoxychalcone. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of chalcones and their derivatives. Here, we delve into the nuances of the Claisen-Schmidt condensation, offering field-proven insights and evidence-based protocols to help you navigate common challenges and systematically improve your reaction yields.

Understanding the Foundation: The Claisen-Schmidt Condensation Mechanism

The Claisen-Schmidt condensation is a robust and widely utilized reaction for forming carbon-carbon bonds, essential for synthesizing the α,β-unsaturated ketone scaffold of chalcones.[1][2][3][4] The reaction proceeds between an aromatic ketone possessing α-hydrogens (in this case, 4-hydroxyacetophenone) and an aromatic aldehyde that lacks α-hydrogens (4-methoxybenzaldehyde), typically under basic conditions.[2][4]

The base-catalyzed mechanism involves several key steps:

  • Enolate Formation: A base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), abstracts an acidic α-proton from the 4-hydroxyacetophenone to form a resonance-stabilized enolate ion.[1][4] This step is critical, as the enolate is the active nucleophile.

  • Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of 4-methoxybenzaldehyde, forming a β-hydroxy ketone intermediate (an aldol addition product).[1]

  • Dehydration: This intermediate readily undergoes dehydration (elimination of a water molecule) to yield the more thermodynamically stable, conjugated α,β-unsaturated ketone system of this compound.[1]

Claisen_Schmidt_Mechanism Figure 1: Base-Catalyzed Claisen-Schmidt Mechanism Ketone 4-Hydroxyacetophenone Enolate Enolate Ion (Nucleophile) Ketone->Enolate Deprotonation Aldehyde 4-Methoxybenzaldehyde Aldol_Adduct β-Hydroxy Ketone (Aldol Adduct) Aldehyde->Aldol_Adduct Base Base (OH⁻) Base->Ketone + α-H⁺ Enolate->Aldehyde Nucleophilic Attack Chalcone This compound Aldol_Adduct->Chalcone Dehydration (-H₂O) Water H₂O Troubleshooting_Yield Figure 2: Diagnostic Workflow for Low Yield Start Low Yield Observed Check_Base Step 1: Verify Base - Type (NaOH/KOH)? - Concentration (molarity/equivalents)? - Freshly prepared? Start->Check_Base Check_Stoich Step 2: Check Stoichiometry - Molar ratio of reactants? - Accurate weighing? Check_Base->Check_Stoich If base is correct Check_Temp Step 3: Review Reaction Conditions - Temperature control? - Reaction time? Check_Stoich->Check_Temp If stoichiometry is correct Check_Workup Step 4: Analyze Workup & Purification - Correct pH for precipitation? - Proper recrystallization solvent? Check_Temp->Check_Workup If conditions are correct Solution Optimized Yield Check_Workup->Solution Problem identified & solved

Caption: Figure 2: Diagnostic Workflow for Low Yield

Question 2: I suspect side reactions are occurring. What are the most common ones and how can they be minimized?

Side reactions are a primary cause of reduced yield and purity. Understanding them is key to suppression.

  • Cannizzaro Reaction: This disproportionation reaction can occur with the 4-methoxybenzaldehyde under strongly basic conditions, especially if the temperature is too high. The aldehyde, lacking α-hydrogens, reacts with hydroxide to form both an alcohol (4-methoxybenzyl alcohol) and a carboxylate salt (sodium 4-methoxybenzoate).

    • Mitigation Strategy: Maintain a lower reaction temperature (e.g., room temperature) and add the base solution slowly to the mixture of the ketone and aldehyde. This keeps the instantaneous concentration of hydroxide low.

  • Self-Condensation of 4-Hydroxyacetophenone: The enolate of 4-hydroxyacetophenone can react with another molecule of the ketone. While the crossed condensation with the more reactive aldehyde is generally favored, self-condensation can occur, leading to complex byproducts.

    • Mitigation Strategy: A common tactic is to add the ketone solution slowly to a mixture of the aldehyde and the base. This ensures that the enolate, once formed, is more likely to encounter an aldehyde molecule than another ketone molecule.

  • Michael Addition: The desired chalcone product contains an electrophilic β-carbon. A free enolate ion can act as a nucleophile and add to the chalcone product in a conjugate addition, leading to high-molecular-weight byproducts.

    • Mitigation Strategy: Avoid a large excess of the ketone and monitor the reaction by Thin-Layer Chromatography (TLC). Stop the reaction once the starting materials are consumed to prevent the product from reacting further.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for synthesizing this compound.

Protocol 1: Conventional Synthesis in Ethanol

This method is a standard, reliable approach using a common laboratory solvent.

Materials & Equipment:

  • 4-hydroxyacetophenone

  • 4-methoxybenzaldehyde

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

  • Ethanol (95% or absolute)

  • Hydrochloric Acid (HCl), ~10% aqueous solution

  • Round-bottom flask, magnetic stirrer, stir bar

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 10 mmol of 4-hydroxyacetophenone and 10 mmol of 4-methoxybenzaldehyde in 20-30 mL of ethanol. Stir until a homogeneous solution is formed.

  • Base Addition: In a separate beaker, prepare a solution of 20 mmol of NaOH in ~15 mL of water and cool it in an ice bath. Add this cold NaOH solution dropwise to the stirred ethanolic solution of the reactants over 15-20 minutes.

  • Reaction: Allow the mixture to stir at room temperature. The solution will typically turn a deep color and a precipitate may form. Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate eluent). The reaction is often complete within 2-4 hours.

  • Workup & Isolation: Once the reaction is complete, pour the reaction mixture into a beaker containing ~100 mL of cold water. Acidify the mixture slowly by adding 10% HCl dropwise with constant stirring until the pH is acidic (pH ~5-6), which will cause the chalcone to precipitate as a solid.

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of cold water to remove inorganic salts.

  • Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the purified this compound as a crystalline solid. [5][6]

Protocol 2: Solvent-Free Synthesis by Grinding (Green Chemistry Approach)

This environmentally friendly method is rapid, efficient, and avoids the use of organic solvents during the reaction phase. [5][7] Materials & Equipment:

  • 4-hydroxyacetophenone

  • 4-methoxybenzaldehyde

  • Solid NaOH or KOH (pellets or flakes)

  • Mortar and pestle

  • Hydrochloric Acid (HCl), ~10% aqueous solution

  • Buchner funnel and filter paper

Procedure:

  • Grinding: Place 10 mmol of 4-hydroxyacetophenone, 10 mmol of 4-methoxybenzaldehyde, and 15-20 mmol of solid NaOH into a mortar.

  • Reaction: Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. [5]The solid mixture will typically become a paste and may change color, indicating the reaction is proceeding. The friction from grinding provides the energy to initiate the reaction. [5]3. Workup & Isolation: After the grinding period, add ~50 mL of cold water to the mortar and stir to break up the solid mass. Transfer the slurry to a beaker.

  • Neutralization: Slowly neutralize the mixture with cold 10% HCl until it is acidic to litmus or pH paper. [6][7]A solid precipitate of the chalcone will form.

  • Filtration & Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure product. [6][7]

Quantitative Data Summary

The yield of Claisen-Schmidt condensations is highly dependent on the specific substrates and reaction conditions. The table below summarizes reported yields for various chalcone syntheses to provide a comparative baseline.

Chalcone ProductReactantsBase/CatalystSolventYield (%)Reference
4-hydroxy-4'-methoxychalcone4-hydroxybenzaldehyde & 4-methoxyacetophenoneNaOHGrinding (Solvent-Free)32.5% [6]
4'-hydroxy-4-hydroxy chalcone4-hydroxybenzaldehyde & 4-hydroxyacetophenone-Grinding (Solvent-Free)66.67% [7]
General ChalconesAromatic Aldehydes & KetonesKOHEthanol88-94%[Zangade et al., 2011, as cited in 9]
General ChalconesAromatic Aldehydes & KetonesNaOHEthanol90-96%[Mogilaiah et al., 2010, as cited in 9]
(2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one4-aminoacetophenone & 4-methoxybenzaldehyde20 mol% NaOHGrinding (Solvent-Free)98%[Rahman et al., 2012, as cited in 3]

FAQs for Experimental Success

Q1: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method. Spot the reaction mixture on a TLC plate alongside spots of your starting materials (ketone and aldehyde). Using an appropriate eluent system (e.g., Hexane:Ethyl Acetate, 7:3 v/v), you can visualize the consumption of reactants and the formation of a new, typically less polar, product spot.

Q2: My product oiled out instead of precipitating upon acidification. What should I do? A: This can occur if the product has a low melting point or if impurities are present that form a eutectic mixture. [8]If this happens, transfer the entire mixture to a separatory funnel and perform a liquid-liquid extraction with an organic solvent like ethyl acetate. The chalcone will move into the organic layer. Wash the organic layer with water and brine, dry it over an anhydrous salt (like Na₂SO₄ or MgSO₄), and evaporate the solvent to recover the crude product, which can then be purified.

Q3: What is the best method for purifying the final chalcone product? A: Recrystallization is the most common and efficient method for purifying solid chalcones. [8]Ethanol is frequently a good solvent choice for this class of compounds. The goal is to find a solvent that dissolves the compound when hot but in which it has low solubility when cold. If recrystallization fails to remove a persistent impurity, column chromatography on silica gel is the next logical step.

References

  • PraxiLabs. (n.d.). Claisen Schmidt Reaction Virtual Lab. Retrieved from PraxiLabs. [Link]

  • Wikipedia. (2023). Claisen–Schmidt condensation. Retrieved from Wikipedia. [Link]

  • Rahman, A. F. M. M., et al. (2012). Effect of the catalysts, solvents, temperature on the Claisen-Schmidt reactions. ResearchGate. [Link]

  • Susanti, E. V. H., et al. (2024). SOLVENT-FREE SYNTHESIS OF 4'-HYDROXY-4-HYDROXY CHALCONE AND ITS POTENTIAL AS AN ANTIBACTERIAL. Rasayan Journal of Chemistry, 17(4). [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS OF 4'- HYDROXY-4-NITRO CHALCONE USING GRINDING TECHNIQUES. Rasayan Journal of Chemistry, 15(3).
  • ResearchGate. (n.d.). Claisen-Schmidt condensation reaction of 4-methylbenzaldehyde with acetophenone over CaPSFA. Retrieved from ResearchGate. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from Chemistry Steps. [Link]

  • StudySmarter. (n.d.). Claisen Condensation: Mechanism & Reaction. Retrieved from StudySmarter. [Link]

  • Susanti V. H., E., & Mulyani, S. (2022). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. SciTePress. [Link]

  • SciSpace. (n.d.). Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characterization. Retrieved from SciSpace. [Link]

  • NPTEL - Special Lecture Series. (2021, September 14). Synthesis of Chalcone via Claisen-Schmidt Condensation Reaction [Video]. YouTube. [Link]

  • ACS Publications. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry. [Link]

  • NIH. (2022). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. PMC. [Link]

  • ResearchGate. (n.d.). Mechanism of base-catalyzed Claisen-Schmidt condensation. Retrieved from ResearchGate. [Link]

  • NIH. (2021). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. [Link]

  • YouTube. (2022, November 10). How to synthesize chalcones by Claisen-Schmidt condensation [Video]. [Link]

  • Komala, I., et al. (2022). Optimization of Reaction Condition for Synthesis of 4-Methoxychalcone from Ethyl p-methoxycinnamate. ResearchGate. [Link]

  • SciTePress. (2022). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques. [Link]

  • Susanti, E. V. H., & Mulyani, S. (2022). GREEN SYNTHESIS, CHARACTERIZATION, AND ANTIBACTERIAL ACTIVITY OF METHOXY CHALCONES. Rasayan Journal of Chemistry, 15(4). [Link]

  • Orbital: The Electronic Journal of Chemistry. (2023). Conformational Study, Synthesis, and Characterization of Chalcones Using 4-Hydroxy-3-methoxybenzaldehyde. [Link]

Sources

Technical Support Center: Purification of 4'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Removal of unreacted aldehydes (4-Methoxybenzaldehyde) and purification of chalcone derivatives. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Triage & Diagnostics (Troubleshooting FAQs)

Welcome to the technical support hub. Based on the synthesis of 4'-Hydroxy-4-methoxychalcone (via Claisen-Schmidt condensation of 4-hydroxyacetophenone and 4-methoxybenzaldehyde), we have categorized the most common failure modes below.

Q1: "My crude product is an oily, sticky orange gum that won't crystallize. What happened?"

Diagnosis: This is the hallmark of Aldehyde Contamination . The starting material, 4-methoxybenzaldehyde (Anisaldehyde) , is a liquid at room temperature (MP ~0°C) and is lipophilic. If unreacted aldehyde remains, it acts as a solvent, solvating your chalcone and preventing crystal lattice formation. The Fix: Do not attempt to recrystallize yet. You must chemically remove the aldehyde first using the Sodium Bisulfite Protocol (See Section 2).

Q2: "I see a spot on TLC just above my product. Is this the aldehyde?"

Diagnosis: Likely, yes.

  • 4-Methoxybenzaldehyde is less polar than the chalcone (which has a phenolic -OH group) and typically runs higher on silica (Hexane/EtOAc systems).

  • 4-Hydroxyacetophenone (starting ketone) is more polar and usually runs lower or trails near the baseline. The Fix: If the spot is higher, proceed with the Bisulfite Wash. If the spot is lower, proceed to Recrystallization (Section 3).

Q3: "Can I wash the crude solid with NaOH to remove the starting ketone?"

CRITICAL WARNING: NO. While 4-hydroxyacetophenone is acidic (phenol), your product (4'-Hydroxy -4-methoxychalcone) is also a phenol (pKa ~7.7). Washing with Sodium Hydroxide will deprotonate your product, turning it into a water-soluble phenolate salt. You will lose your product into the aqueous waste stream.

The Solution: Chemoselective Aldehyde Removal (Bisulfite Wash)[1]

The most robust method to remove unreacted aldehydes without chromatography is the formation of a Bisulfite Adduct . Sodium bisulfite (


) reacts reversibly with aldehydes to form water-soluble sulfonate salts, while the chalcone (a ketone) is sterically hindered and conjugated, making it unreactive under these specific conditions.
The Mechanism

The nucleophilic bisulfite ion attacks the carbonyl carbon of the aldehyde, breaking the double bond and creating a charged, water-soluble species.[1] The chalcone remains in the organic layer.

BisulfiteMechanism Aldehyde Unreacted 4-Methoxybenzaldehyde (Lipophilic / Organic Layer) Adduct Bisulfite Adduct (Water Soluble Salt) Aldehyde->Adduct Nucleophilic Attack Chalcone This compound (Remains in Organic Layer) Aldehyde->Chalcone Mixture Bisulfite Sodium Bisulfite (NaHSO3) (Aqueous Layer) Bisulfite->Adduct Reacts with

Figure 1: Chemoselective separation mechanism. The aldehyde is pulled into the aqueous phase as a salt, while the chalcone remains organic.

Experimental Protocol A: The Bisulfite Wash

Use this protocol if your crude is sticky or smells strongly of anise/almonds.

  • Dissolution: Dissolve your crude, sticky solid in a minimal amount of Ethyl Acetate (EtOAc) . Ensure complete dissolution.

  • Preparation: Prepare a saturated aqueous solution of Sodium Bisulfite (

    
    ).
    
  • The Wash:

    • Transfer the organic layer to a separatory funnel.

    • Add the bisulfite solution (Ratio: 1:1 volume relative to organic layer).[2]

    • Shake vigorously for 2–3 minutes. Note: Aldehyde adduct formation is not instantaneous; vigorous contact is required.

  • Separation: Allow layers to separate. The unreacted aldehyde is now in the bottom aqueous layer.

  • Repeat: Drain the aqueous layer.[1] Repeat the wash once more with fresh bisulfite solution to ensure >98% removal.

  • Final Rinse: Wash the organic layer once with Brine (saturated NaCl) to remove excess bisulfite.

  • Drying: Dry the organic layer over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate the solvent.
    
  • Result: You should now have a solid, non-sticky powder ready for final recrystallization.

Final Purification: Recrystallization

Once the "sticky" aldehyde is removed, the chalcone can be purified from the starting ketone and other minor impurities via standard recrystallization.[3]

Physical Properties Data
PropertyValueNotes
Target Compound This compound
Molecular Weight 254.28 g/mol
Melting Point 217–218 °C High MP indicates strong lattice energy.
Solubility (Cold) Insoluble in Water, Hexane.
Solubility (Hot) Soluble in Ethanol, Methanol, EtOAc.
Appearance Yellow to Orange NeedlesColor intensity depends on crystal size.
Experimental Protocol B: Ethanol Recrystallization
  • Solvent Choice: 95% Ethanol is the standard solvent for chalcones.

  • Boiling: Place the solid from Protocol A into an Erlenmeyer flask. Add 95% Ethanol in small portions while heating on a hot plate/water bath.[4]

  • Saturation: Add just enough hot ethanol to dissolve the solid completely. If you see undissolved specks that aren't dissolving despite adding solvent, filter the hot solution (hot gravity filtration) to remove inorganic salts.

  • Cooling: Remove from heat. Let the flask cool to room temperature slowly (do not rush this, or you will trap impurities).

  • Crystallization: Once at room temperature, place the flask in an ice bath (0°C) for 30 minutes.

  • Collection: Filter the crystals via vacuum filtration (Buchner funnel).

  • Washing: Wash the crystal cake with ice-cold 95% Ethanol.

    • Why ice-cold? To wash away surface mother liquor without redissolving your product.

Decision Matrix & Workflow

Use this logic flow to guide your purification strategy.

PurificationWorkflow Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Sticky Oily / Sticky Gum CheckState->Sticky High Aldehyde Content Solid Defined Powder/Solid CheckState->Solid Low Aldehyde Content Bisulfite Protocol A: Sodium Bisulfite Wash (Remove Aldehyde) Sticky->Bisulfite Recrys Protocol B: Recrystallization (EtOH) (Remove Ketone/Trace) Solid->Recrys Bisulfite->Recrys CheckTLC TLC Check Recrys->CheckTLC CheckTLC->Recrys Impurities Persist Pure Pure Product (MP: 217-218°C) CheckTLC->Pure Single Spot

Figure 2: Purification Decision Matrix. Prioritize bisulfite washing if the physical state suggests aldehyde contamination.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • ChemicalBook. (n.d.). This compound Properties and Melting Point.[5] Retrieved from

  • Brindle, C. S., et al. (2017).[6] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures.[6] Organic Process Research & Development.[6] (Authoritative source on the mechanism and efficiency of bisulfite washes). Retrieved from

  • BenchChem. (2025).[1][7] Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite.[2] Retrieved from

Sources

challenges in scaling up 4'-Hydroxy-4-methoxychalcone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Reference ID: CHAL-SC-4H4M-01

Status: Operational | Tier: Advanced Chemical Engineering

Introduction: The Scaling Paradox

Welcome to the Scale-Up Support Center. You are likely here because a protocol that worked perfectly on a 100mg scale in a scintillation vial has failed or behaved unpredictably at the 50g, 100g, or kilogram scale.

The synthesis of 4'-Hydroxy-4-methoxychalcone (via Claisen-Schmidt condensation) presents a specific, deceptive challenge compared to non-phenolic chalcones. The presence of the 4'-hydroxyl group on the acetophenone ring fundamentally alters the solubility profile and stoichiometric requirements of the reaction.

This guide addresses the three most common scaling failures:

  • The "Phenolate Trap" (Product failing to precipitate).

  • Thermal Runaway & Oiling Out (Loss of morphology control).

  • Michael Addition Side-Reactions (Impurity formation).

Module 1: The Chemistry & Thermodynamics

The Reaction Mechanism

The synthesis involves the condensation of 4-Hydroxyacetophenone (Reactant A) and 4-Methoxybenzaldehyde (Reactant B, p-Anisaldehyde).

Critical Insight: Unlike standard chalcone synthesis, Reactant A is a phenol . In the presence of strong base (NaOH/KOH), the 4'-OH is deprotonated before the


-proton abstraction required for enolate formation.
  • Stoichiometric Implication: You cannot use catalytic base or 1.0 equivalent. You need

    
     2.2 equivalents  of base.
    
    • 1.0 eq to neutralize the phenolic OH (forming the phenoxide).

    • 1.0+ eq to generate the reactive enolate.

  • Solubility Implication: The intermediate and the final product (in basic media) are water-soluble salts . If you filter the reaction mixture while basic (standard protocol for neutral chalcones), you will discard your product in the filtrate.

Visualization: The Phenolate Trap

ReactionPathway Start 4-Hydroxyacetophenone (Insoluble in H2O) Phenolate Dianion Intermediate (Water Soluble) Start->Phenolate Deprotonation Base Base (NaOH) (>2.0 eq) Base->Phenolate ProductSalt Chalcone Phenolate Salt (Soluble / Deep Red) Phenolate->ProductSalt Aldol Condensation + Dehydration Aldehyde 4-Methoxybenzaldehyde Aldehyde->ProductSalt FinalProduct This compound (Precipitate / Yellow) ProductSalt->FinalProduct CRITICAL STEP: Reprotonation pH < 6 Acid Acid Quench (HCl) Acid->FinalProduct

Figure 1: The reaction pathway highlighting the solubility inversion. The product remains soluble until the final acid quench.

Module 2: Critical Process Parameters (CPP) & Troubleshooting

Troubleshooting Matrix
SymptomProbable CauseCorrective Action
No Precipitate (Clear/Red Solution) The Phenolate Trap. The product is currently a soluble salt because the pH is > 9.Do NOT filter. Add 10% HCl dropwise with vigorous stirring until pH reaches ~4-5. The solution will turn from deep red to yellow suspension.
Sticky "Gum" or Oil formed "Oiling Out." The product precipitated as a supercooled liquid due to rapid quenching or high ethanol content.Re-heat the mixture to reflux until dissolved, then cool slowly (1°C/min) with seeding. Ensure ethanol:water ratio is approx 1:1 or 1:2.
Low Yield (<50%) Cannizzaro Reaction. Excess base consumed the aldehyde before it could react with the enolate.Order of Addition: Dissolve acetophenone + base first, stir for 15 mins, then add aldehyde slowly.
Product is Deep Red/Orange Trace Base / Halochromism. Chalcones act as pH indicators. Red indicates residual phenolate species.Wash the filter cake with dilute acid (0.1M HCl) followed by copious water until filtrate is neutral. Recrystallize from Ethanol.[1][2]
Filter Clogging (Slow filtration) Fine Particle Size. Rapid precipitation trapped impurities and formed microscopic crystals.Digestion: Heat the slurry to 60°C for 30 mins (Ostwald ripening), then cool slowly before filtering.

Module 3: Validated Scale-Up Protocol (100g Scale)

Safety Warning: This reaction is exothermic. The dehydration step can cause a sudden temperature spike.

Materials
  • Reactant A: 4-Hydroxyacetophenone (1.0 eq, 100g)

  • Reactant B: 4-Methoxybenzaldehyde (1.05 eq, ~105g)

  • Solvent: Ethanol (95%)

  • Base: NaOH pellets (2.5 eq, dissolved in min. water)

  • Quench: HCl (3M or 10%)

Step-by-Step Methodology
Phase 1: Enolate Generation
  • Setup: 2L Jacketed Reactor or 3-neck Round Bottom Flask with overhead stirrer (essential for slurry handling) and internal temp probe.

  • Dissolution: Charge 4-Hydroxyacetophenone and Ethanol (approx 5 mL per gram of reactant). Stir until dissolved.

  • Base Addition: Add aqueous NaOH (40% w/w solution) dropwise.

    • Observation: Solution will darken.[3] Temperature will rise.

    • Control: Maintain Temp < 30°C.

    • Wait: Stir for 20-30 minutes to ensure complete formation of the dianion (phenolate + enolate).

Phase 2: Condensation
  • Aldehyde Addition: Add 4-Methoxybenzaldehyde slowly over 30-60 minutes.

    • Why? Controlling addition rate limits the concentration of free aldehyde, reducing the risk of Cannizzaro side reactions [1].

  • Reaction: Stir at Room Temperature (20-25°C) for 12-24 hours.

    • Monitor: TLC (Hexane:EtOAc 7:3). The spot for the aldehyde should disappear.

Phase 3: The Quench (Critical Step)
  • Cooling: Cool the reactor to 0-5°C.

  • Acidification: Slowly add dilute HCl.

    • Caution: Exothermic neutralization.

    • Endpoint: Target pH 4-5.

    • Visual: The deep red/brown solution will turn turbid yellow. A heavy precipitate will form.

  • Digestion: Stir the slurry at 10°C for 1 hour to harden the solid and prevent oiling.

Phase 4: Purification
  • Filtration: Vacuum filter the yellow solid.

  • Wash:

    • Wash 1: Cold Water (removes NaCl).

    • Wash 2: Cold 10% EtOH/Water (removes unreacted aldehyde).

  • Recrystallization: If purity <98%, recrystallize from boiling Ethanol (95%).

    • Note: this compound has steep solubility in ethanol. It dissolves well at boiling but crystallizes effectively upon cooling [2].

Module 4: Process Logic & Decision Tree

Use this flow to determine your next step during the experiment.

DecisionTree Start Reaction Complete (TLC) CheckState Is the mixture a Solution or Slurry? Start->CheckState Solution Clear/Dark Solution CheckState->Solution Solution Slurry Thick Slurry CheckState->Slurry Slurry (Rare) Action1 Do NOT Filter. Product is dissolved phenolate. Solution->Action1 Final Filter & Wash Slurry->Final Check pH first Action2 Add HCl to pH 4-5 Action1->Action2 CheckOil Did it form an Oil or Solid? Action2->CheckOil Oil Sticky Oil/Gum CheckOil->Oil Solid Yellow Solid CheckOil->Solid FixOil Reheat to dissolve, Seed with crystal, Cool VERY slowly Oil->FixOil Solid->Final FixOil->Solid

Figure 2: Decision logic for workup. Note that for this specific phenolic chalcone, a solution state at the end of the reaction is normal before acidification.

Module 5: FAQ

Q: Can I use acid catalysis (HCl gas) instead of Base to avoid the phenolate issue? A: It is not recommended. Acid-catalyzed aldol condensation generally suffers from lower yields (10-40%) compared to base catalysis (80-95%) [3]. Furthermore, acid catalysis often promotes polymerization of the electron-rich vinyl ether intermediates.

Q: Why is my product melting point lower than the literature value (approx 184-185°C for similar derivatives)? A: A depressed melting point usually indicates:

  • Trapped Solvent: Chalcones can form solvates. Dry under high vacuum at 50°C.

  • Michael Adduct: If you let the reaction run too long with excess base, the enolate of the acetophenone can attack the newly formed chalcone (Michael Addition), forming a dimer. This is a common impurity in scaled-up batches [4].

Q: Can I use "Green Chemistry" solvent-free grinding for 1kg scale? A: While grinding works excellent for milligram scales (high yield, solvent-free) [5], it is mechanically difficult to scale to kilograms due to heat dissipation issues and the physical difficulty of ensuring uniform mixing of solids. For >50g, solution chemistry is more reproducible.

References

  • Susanti, E., & Mulyani, S. (2025).[2] Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques.[2][4][5] SciTePress. Link

  • Patil, et al. (2009).[2] Chalcone: A Versatile Molecule.[6] Journal of Pharmaceutical Sciences. (Cited in NIH/PubMed Central context). Link

  • Caliandro, R., et al. (2025). Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media. The Journal of Organic Chemistry.[7] Link

  • Rasayan Journal. Solvent-Free Synthesis of 4'-Hydroxy-4-Hydroxy Chalcone. Rasayan J. Chem. Link

Sources

preventing photodegradation of 4'-Hydroxy-4-methoxychalcone during experiments.

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Photodegradation During Experimental Work

As a Senior Application Scientist, I've developed this guide to address the common challenges researchers face when working with photosensitive compounds like 4'-Hydroxy-4-methoxychalcone. This resource provides not just protocols, but the reasoning behind them, to empower you to design robust experiments and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My results with this compound are inconsistent. Could photodegradation be the culprit?

A1: Absolutely. Inconsistent results are a hallmark of compound instability, and for chalcones, photosensitivity is a primary concern. Chalcones possess an α,β-unsaturated ketone moiety which makes them susceptible to photochemical reactions. If yo[1][2]u observe variability in your data, especially when experiments are conducted over different times of the day or under varying lab lighting conditions, photodegradation should be a prime suspect. The trans isomer of chalcones is generally more stable, but light exposure can induce isomerization to the cis form, altering the compound's properties and activity.

##[1]# Q2: What are the primary mechanisms of photodegradation for this chalcone?

A2: The photodegradation of this compound can proceed through several pathways. Upon absorption of light, typically in the UVA range, the molecule can undergo:

  • trans-cis Isomerization: This is a common photochemical process for molecules with a carbon-carbon double bond, like chalcones. The c[3]hange in geometry can significantly impact biological activity and analytical measurements.

  • [2+2] Cycloaddition: When in sufficient concentration, two chalcone molecules can react to form a cyclobutane ring, leading to dimerization and loss of the active monomeric form.

  • [4] Photo-oxidation: In the presence of oxygen, the excited chalcone molecule can generate reactive oxygen species (ROS), such as singlet oxygen or superoxide radicals. These[5][6] ROS can then attack the chalcone molecule itself or other components in your experimental system, leading to a cascade of degradation.

Q3: At what wavelengths is this compound most sensitive?
Q4: How can I quickly assess if my compound is degrading during an experiment?

A4: A simple way to monitor for degradation is to use UV-Vis spectroscopy. Periodically take a small aliquot of your experimental sample and measure its absorbance spectrum. A decrease in the absorbance at the λmax, or a shift in the peak wavelength, is a strong indicator of degradation. For a more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be used to separate and quantify the parent compound and any degradation products that may have formed.

Troubleshooting Guide

Problem 1: I'm observing a rapid loss of my compound in solution, even with minimal light exposure.
Potential Cause Troubleshooting Action Scientific Rationale
Dissolved Oxygen Degas your solvents prior to use.Dissolved oxygen can participate in photo-oxidative degradation pathways. Remov[8]ing it minimizes the formation of reactive oxygen species.
Solvent Effects Evaluate the stability of the chalcone in different solvents. Consider less polar or protic solvents if applicable.The solvent environment can significantly influence the rate and pathway of photodegradation.
[1][9] Incompatible Reagents Ensure that other components in your experimental mixture are not acting as photosensitizers.Some molecules can absorb light and transfer that energy to your chalcone, accelerating its degradation.
Problem 2: I'm seeing the formation of new peaks in my HPLC chromatogram over time.
Potential Cause Troubleshooting Action Scientific Rationale
trans-cis Isomerization Protect your samples from light at all times. Use amber vials and work under red or yellow light.Light provides the energy for the isomerization from the more stable trans form to the cis isomer.
[3] Dimerization/Oligomerization Work with more dilute solutions of the chalcone if your experimental design allows.The rate of bimolecular reactions like [2+2] cycloaddition is concentration-dependent.
[4] Oxidative Degradation Products Add a radical scavenger or antioxidant to your solution, such as butylated hydroxytoluene (BHT).Antioxidants can quench reactive oxygen species, preventing them from damaging the chalcone.

[10]---

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions
  • Solvent Selection and Preparation:

    • Choose a high-purity, HPLC-grade solvent in which the chalcone is readily soluble.

    • Crucially, degas the solvent to remove dissolved oxygen. The "freeze-pump-thaw" method is highly effective, though sparging with an inert gas like argon or nitrogen for 30-60 minutes is also a viable option.

  • [8][11][12] Weighing and Dissolution:

    • Conduct all weighing and dissolution steps in a darkened room or under red/yellow safe lighting.

    • Use amber glass vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Storage:

    • Store stock solutions at -20°C or -80°C in the dark.

    • Before use, allow the solution to equilibrate to room temperature in the dark to prevent condensation.

Protocol 2: Monitoring Photodegradation using UV-Vis Spectroscopy
  • Prepare a solution of this compound in your chosen experimental buffer or solvent at a concentration that gives an absorbance maximum of approximately 1.0.

  • Measure the initial UV-Vis spectrum (e.g., from 250 nm to 500 nm) and record the absorbance at the λmax.

  • Expose the solution to the light conditions of your experiment.

  • At regular time intervals, take an aliquot of the solution and re-measure the UV-Vis spectrum.

  • Plot the absorbance at λmax versus time. A significant decrease in absorbance indicates photodegradation.

Visualizing the Problem and Solutions

Workflow for Handling Photosensitive Chalcones

G cluster_prep Preparation cluster_exp Experiment cluster_storage Storage weigh Weigh Compound (Low Light) degas Degas Solvent (e.g., Freeze-Pump-Thaw) dissolve Dissolve in Amber Vial degas->dissolve setup Set up Experiment (Filtered/No UV Light) dissolve->setup store Store at -20°C to -80°C (Dark) dissolve->store run Execute Experiment setup->run monitor Monitor Degradation (UV-Vis/HPLC) run->monitor monitor->store Post-Experiment

Caption: Recommended workflow for handling photosensitive chalcones.

Key Photodegradation Pathways

G Chalcone This compound (trans-isomer) Excited Excited State Chalcone* Chalcone->Excited hv (Light Absorption) Cis cis-isomer Excited->Cis Isomerization Dimer [2+2] Cycloadduct (Dimer) Excited->Dimer + Chalcone ROS Reactive Oxygen Species (ROS) Excited->ROS + O2 Degradation Oxidized Degradation Products ROS->Degradation + Chalcone

Caption: Major photodegradation pathways for chalcones.

References

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Photophysical Study and Biological Applications of Synthetic Chalcone-Based Fluorescent Dyes. Molecules, 17(5), 5713-5723.
  • Andayani, R., & Mumpuni, A. (2020). Green Synthesis of 4-Hydroxy-4′-methoxychalcone by Grinding Techniques. SciTePress.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 5355594, this compound. Retrieved from [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 97793, 4-Methoxy-4'-hydroxychalcone. Retrieved from [Link]

  • Giménez-Pindado, E., et al. (2023).
  • University of Rochester, Department of Chemistry. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • Imlay, J. A. (2015).
  • Tripathi, D. K., et al. (2017). Quenching of Reactive Oxygen Species Inside the Cell: Boon Or Bane - Revisiting the Role of ROS. IntechOpen.
  • Wan, P., & Wu, X. (2011). The Power of Solvent in Altering the Course of Photorearrangements. Photochemical & Photobiological Sciences, 10(1), 19-29.
  • Chlebek, J., et al. (2022). Effect of Sunlight-Induced Isomerisation on the Biotransformation of 4′-Hydroxychalcones by Yarrowia lipolytica KCh 71. Molecules, 27(19), 6591.
  • Lalevée, J., et al. (2014). Chalcone derivatives as highly versatile photoinitiators for radical, cationic, thiol–ene and IPN polymerization reactions upon exposure to visible light. Polymer Chemistry, 5(15), 4447-4455.
  • University of York, Department of Chemistry. (n.d.). Degassing solvents. Retrieved from [Link]

  • Liu, Y., et al. (2021). Reactive Oxygen Species‐Regulating Strategies Based on Nanomaterials for Disease Treatment.
  • SpectraBase. (n.d.). 2'-Hydroxy-4-methoxychalcone. Retrieved from [Link]

  • Tarras-Wahlberg, N., et al. (2017). Absorption and Photo-Stability of Substituted Dibenzoylmethanes and Chalcones as UVA Filters. Cosmetics, 4(2), 13.
  • Martínez-Espinosa, R. M., et al. (2019).
  • Rehab, A., & Hassan, F. (2021). Development of Photocrosslinkable Polymers Containing Chalcone as Pendant Photosensitive Moieties. Polymer Science, Series B, 63(6), 754-763.
  • Singh, A., & Kumar, R. (2024). Visible-light irradiation of chalcones: expanding the scope of photocatalysis. Organic & Biomolecular Chemistry.
  • Mori, T., et al. (2022). A Hooker Oxygenase Archetype in Polyketide Biosynthesis Challenging the Baeyer–Villiger Monooxygenase Paradigm. Journal of the American Chemical Society, 144(32), 14569-14574.
  • Berry Group, University of Wisconsin-Madison. (2019). Degassing Solvents. Retrieved from [Link]

  • Reddit. (2023). r/Chempros - Solvent degassing. Retrieved from [Link]

  • Sharma, P., et al. (2012). Reactive Oxygen Species: Generation, Damage, and Quenching in Plants During Stress. IntechOpen.
  • Wikipedia. (n.d.). Chalcone. Retrieved from [Link]

  • ATB (Automated Topology Builder). (n.d.). 4-Methoxychalcone. Retrieved from [Link]

Sources

how to interpret 1H NMR spectrum of 4'-Hydroxy-4-methoxychalcone for purity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Interpretation of 1H NMR Spectrum for Purity Assessment Ticket ID: NMR-CHAL-042 Status: Active Guide

Introduction

Welcome to the Technical Support Center. You are likely synthesizing or analyzing 4'-Hydroxy-4-methoxychalcone (CAS: 15486-24-5), a classic chalcone derivative often used as a scaffold in medicinal chemistry.

This guide addresses the specific challenges in validating the identity and purity of this molecule using Proton Nuclear Magnetic Resonance (


H NMR). Unlike standard spectral databases, this guide focuses on troubleshooting impurities  and quantitative assessment  (qNMR).

Structural Definition for this Guide:

  • Ring A (Prime side): The acetophenone-derived ring containing the 4'-Hydroxyl group.

  • Ring B (Non-prime side): The benzaldehyde-derived ring containing the 4-Methoxy group.

  • Linker: A trans-enone system (

    
    -unsaturated ketone).
    

Module 1: The Reference Spectrum (The "Gold Standard")

Before analyzing impurities, you must validate the product's identity. The spectrum of this compound is characterized by two distinct AA'BB' aromatic systems and a high-coupling vinylic pair.

Standard Chemical Shifts (DMSO- , 400 MHz)
Proton AssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Diagnostic Note
-OH (Phenolic)10.35 - 10.45Singlet (br)1H-Disappears with

shake; invisible in

.
H-2', 6' (Ring A)8.00 - 8.05Doublet2H~8.8Deshielded by C=O (Ortho to ketone).
H-2, 6 (Ring B)7.80 - 7.85Doublet2H~8.8Ortho to alkene linkage.

-H
(Vinyl)
7.75 - 7.80Doublet1H15.5 - 16.0 Critical: Large

confirms trans (E) geometry.

-H
(Vinyl)
7.60 - 7.65Doublet1H15.5 - 16.0 Upfield of

-H due to resonance.
H-3, 5 (Ring B)[1]7.00 - 7.05Doublet2H~8.8Shielded by -OMe group.
H-3', 5' (Ring A)6.85 - 6.90Doublet2H~8.8Shielded by -OH group.
-OCH

3.82 - 3.85Singlet3H-Sharp singlet; key integration reference.
Visual Assignment Logic

NMR_Assignment Molecule This compound Methoxy Methoxy (-OCH3) ~3.84 ppm (s) Molecule->Methoxy Vinyl Vinylic Linker (Trans-Enone) Molecule->Vinyl Aromatic Aromatic Rings (AA'BB' Systems) Molecule->Aromatic Alpha alpha-H ~7.63 ppm (d) J ~15.7 Hz Vinyl->Alpha Beta beta-H ~7.78 ppm (d) J ~15.7 Hz Vinyl->Beta RingA_Ortho Ring A (Ortho to C=O) ~8.02 ppm (d) Aromatic->RingA_Ortho Deshielded RingA_Meta Ring A (Ortho to OH) ~6.88 ppm (d) Aromatic->RingA_Meta Shielded RingB_Ortho Ring B (Ortho to Vinyl) ~7.82 ppm (d) Aromatic->RingB_Ortho RingB_Meta Ring B (Ortho to OMe) ~7.02 ppm (d) Aromatic->RingB_Meta Shielded

Figure 1: Decision tree for assigning proton signals based on chemical environment shielding/deshielding effects.

Module 2: Troubleshooting Impurities (The "Diagnostic" Section)

Synthesis via Claisen-Schmidt condensation often leaves specific residues. Use this table to identify "ghost peaks" in your spectrum.

Impurity TypeSourceDiagnostic Signal (ppm)MultiplicityAction
Starting Material 1 4'-Hydroxyacetophenone2.50 - 2.55 Singlet (

)
Recrystallize (EtOH/Water).
Starting Material 2 4-Methoxybenzaldehyde9.85 - 9.90 Singlet (

)
Wash with dilute NaHSO

or recrystallize.
Aldol Intermediate Incomplete Dehydration3.0 - 5.5 MultipletCheck for CH-OH (

, ~5.1) and CH

(

, ~3.2). Reflux longer with acid catalyst.
Cis-Isomer Photo-isomerization6.0 - 7.0 Doublet (

Hz)
Keep sample in amber vials; protect from light.
Solvent Ethanol (Recryst.)[1]1.05 (

), 3.44 (

)
-Dry sample under high vacuum (>4h).
Solvent Water (in DMSO)3.33 Broad SingletUse fresh ampoule of DMSO-

.

Expert Tip: The methyl ketone peak of 4'-hydroxyacetophenone (~2.5 ppm) often overlaps with the DMSO solvent residual peak (2.50 ppm). Look for the aromatic AA'BB' doublets of the starting material at 7.8 ppm and 6.8 ppm to confirm its presence.

Module 3: Quantitative Purity Protocol (qNMR)

For drug development, "looks clean" is insufficient. You need a calculated purity percentage.[2][3][4][5] The Internal Standard (IS) method is the industry requirement for accuracy.

qNMR Workflow

Recommended Internal Standard: Maleic Acid (Singlet @ 6.2 ppm) or 1,3,5-Trimethoxybenzene (Singlet @ 6.1 ppm). These appear in the "silent region" of your chalcone spectrum.

qNMR_Workflow Start Start: Purity Assessment Weigh Step 1: Precision Weighing Weigh ~10mg Sample (Mx) & ~5mg IS (Mstd) (Use 5-digit balance) Start->Weigh Dissolve Step 2: Solubilization Dissolve both in 0.6 mL DMSO-d6 Ensure complete homogeneity Weigh->Dissolve Acquire Step 3: Acquisition Relaxation Delay (D1) > 30s Pulse Angle: 90 deg Scans: 16-32 Dissolve->Acquire Process Step 4: Processing Phase & Baseline Correction Integrate IS peak (set to N_std) Integrate Analyte peak (N_x) Acquire->Process Calc Step 5: Calculation Apply Purity Formula Process->Calc

Figure 2: Step-by-step workflow for Quantitative NMR (qNMR) sample preparation and analysis.[6]

The Calculation Formula

[1][7]

Where:

  • 
    : Purity of your chalcone (fraction, multiply by 100 for %).
    
  • 
    : Integrated area of Chalcone peak (e.g., OMe @ 3.[1]84) and Standard.
    
  • 
    : Number of protons (e.g., 3 for OMe, 2 for Maleic Acid).
    
  • 
    : Molar Mass (Chalcone: 254.28  g/mol ).
    
  • 
    : Mass weighed (mg).
    
  • 
    : Purity of the Internal Standard (e.g., 0.998).
    

Module 4: Frequently Asked Questions (FAQ)

Q: My vinylic doublets are overlapping with the aromatic signals. How do I calculate purity? A: Do not use the vinylic region for qNMR if overlap occurs. Use the Methoxy singlet at 3.84 ppm . It is usually isolated, sharp, and represents 3 protons, making it ideal for integration.

Q: I see a broad hump around 5.0 - 6.0 ppm. Is my product decomposing? A: Check your solvent. If you are using


, the phenolic -OH  proton often appears as a broad, drifting singlet in this region due to hydrogen bonding and exchange. Run the spectrum in DMSO-

; the -OH will sharpen and move downfield to ~10.4 ppm.

Q: The coupling constant of my alkene is 12 Hz. Is this acceptable? A: No. A coupling constant (


) of 12 Hz typically indicates a significant presence of the cis-isomer  (Z-isomer) or a mixture. Pure trans-chalcones must exhibit 

Hz. If you observe

Hz, your reaction may have been exposed to UV light, or the elimination step was incomplete.

Q: Can I use the residual solvent peak (DMSO) as an internal standard? A: Never. The concentration of residual solvent is variable and hygroscopic (absorbs water). Always add a weighed, certified internal standard (like Maleic Acid or TCNB) for quantitative work.

References

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 6674: this compound. SDBS Web Software.

  • Synthesis & Impurities: Susanti, E., & Mulyani, S. (2019). Green Synthesis of 4-Hydroxy-4'-Methoxychalcone by Grinding Techniques.[1] SciTePress.

  • qNMR Methodology: Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry, 35, 5-26.

  • Coupling Constants: Reich, H. J.[8] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.

Disclaimer: This guide is for research purposes only. Always consult your institution's safety data sheets (SDS) before handling chemicals.

Sources

Navigating the Crystallization of 4'-Hydroxy-4-methoxychalcone: A Technical Guide to Overcoming Oily Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4'-Hydroxy-4-methoxychalcone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with oily impurities during the crystallization of this valuable chalcone. As a Senior Application Scientist, I have compiled this resource to provide not only troubleshooting solutions but also a deeper understanding of the underlying principles governing the crystallization process. Our goal is to empower you with the knowledge to optimize your purification protocols and achieve high-purity crystalline material consistently.

Troubleshooting Guide: From Oily Residues to Pure Crystals

This section addresses common issues encountered during the crystallization of this compound in a direct question-and-answer format.

Question 1: My product is separating as an oil instead of crystals. What is causing this "oiling out" phenomenon?

Answer: "Oiling out" is a common crystallization challenge where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This occurs when the solute's solubility limit is exceeded at a temperature above its melting point in the chosen solvent system. For this compound, several factors can contribute to this issue:

  • High Impurity Load: The presence of impurities, such as unreacted starting materials (4-hydroxyacetophenone and p-anisaldehyde) or byproducts from the Claisen-Schmidt condensation, can significantly depress the melting point of the mixture, making it more prone to oiling out.[1]

  • Rapid Cooling: Cooling the crystallization mixture too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice. This rapid desupersaturation can lead to the formation of an amorphous, oily phase.[2][3]

  • Inappropriate Solvent Choice: If the solvent is too good at dissolving the chalcone, a very high concentration of the solute will be present in the solution. Upon cooling, the supersaturation level can become excessively high, favoring the formation of an oil. Conversely, a very poor solvent may cause the product to crash out of solution prematurely as an oil.

  • Intrinsic Properties of the Molecule: Chalcones, with their relatively flexible backbone, can sometimes be challenging to crystallize. The presence of both a hydroxyl and a methoxy group in this compound can lead to complex intermolecular interactions that may hinder crystallization under certain conditions.

Question 2: How can I prevent my this compound from oiling out in the first place?

Answer: Proactive measures during your experimental setup can significantly reduce the likelihood of oiling out:

  • Control the Cooling Rate: Employ a slow and controlled cooling process. After dissolving your compound in the hot solvent, allow the flask to cool gradually to room temperature on a benchtop, insulated with a cork ring or paper towels, before moving it to an ice bath. This encourages the formation of well-ordered crystals.[2][3]

  • Optimize Solvent Selection: While ethanol is a common choice for recrystallizing chalcones, it may not be optimal in all cases.[4][5] Experiment with different solvent systems. A mixed solvent system, such as ethanol-water or methanol-water, can be highly effective. The principle is to dissolve the compound in a "good" solvent (e.g., ethanol) at an elevated temperature and then slowly add a "poor" or "anti-solvent" (e.g., water) until the solution becomes slightly turbid. A few drops of the good solvent are then added to redissolve the initial precipitate, and the solution is allowed to cool slowly.

  • Seeding: If you have a small amount of pure crystalline this compound, you can use it to "seed" the supersaturated solution. Introducing a seed crystal provides a template for crystal growth and can bypass the kinetic barrier to nucleation, preventing the formation of an oil.

  • Reduce Supersaturation: Avoid creating a highly concentrated solution. Use a slightly larger volume of solvent than the minimum required for dissolution at the boiling point. This will result in a lower yield but can significantly improve the quality of the crystals.[6]

Question 3: I already have an oily product. What are the best methods to induce crystallization and remove the oily impurities?

Answer: If you are already facing an oily product, here are several techniques to recover a crystalline solid:

  • Trituration: This is often the first line of defense. Add a small amount of a solvent in which your desired compound is sparingly soluble but the oily impurities are more soluble (e.g., cold hexane or diethyl ether). Vigorously stir or scratch the mixture with a glass rod. This can often induce crystallization of the desired product while washing away the oily residue.

  • Re-dissolution and Slow Evaporation: Dissolve the oily product in a minimal amount of a suitable solvent (e.g., warm ethanol or acetone). Then, allow the solvent to evaporate slowly in a loosely covered beaker or flask. This gradual increase in concentration can promote the formation of crystals.

  • Solvent/Anti-Solvent from an Oily State: Dissolve the oil in a good solvent. Then, slowly add an anti-solvent dropwise while stirring vigorously. This can sometimes shock the system into forming a crystalline precipitate.

  • Silica Gel Plug Filtration: For removing polar impurities that may be contributing to the oiling, a quick filtration through a short plug of silica gel can be effective.[7] Dissolve the oily product in a suitable solvent (e.g., dichloromethane), pass it through the silica plug, and then recrystallize the filtrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common oily impurities in the synthesis of this compound?

A1: The Claisen-Schmidt condensation, while effective, can result in several impurities that may present as oils:

  • Unreacted Starting Materials: Residual 4-hydroxyacetophenone and p-anisaldehyde.

  • Aldol Adduct: The intermediate β-hydroxy ketone formed before the final dehydration step to the chalcone. This species is often less stable and can contribute to an impure, oily product.

  • Self-Condensation Products: Aldehydes can undergo self-condensation reactions, leading to oily polymeric materials.[1]

Q2: What is a good starting point for a mixed-solvent recrystallization of this compound?

A2: A good starting point is an ethanol/water or methanol/water system. The chalcone exhibits slight solubility in methanol.[8]

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or methanol.

  • While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).

  • Add a few drops of hot ethanol or methanol back into the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol/water mixture.

Q3: Can I use column chromatography to purify my oily product?

A3: Yes, column chromatography is a very effective method for purifying chalcones from complex mixtures, including oily ones. A silica gel column with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is a standard approach.[9]

Q4: Are there any alternative synthesis methods that might produce a cleaner crude product?

A4: Yes, solvent-free "grinding" methods have been shown to be an effective and environmentally friendly way to synthesize chalcones.[4][5] This technique involves grinding the solid reactants (4-hydroxyacetophenone, p-anisaldehyde, and a solid base like NaOH) together in a mortar and pestle. This method can sometimes lead to a cleaner crude product that is easier to crystallize.

Data and Protocols

Table 1: Solvent Properties for Crystallization of this compound

SolventBoiling Point (°C)PolarityQualitative Solubility of this compoundNotes
Ethanol78PolarSoluble when hot, less soluble when coldCommonly used for chalcone recrystallization.[4][5]
Methanol65PolarSlightly solubleCan be used in a mixed-solvent system.[8]
Acetone56PolarLikely solubleGood for dissolving, may require an anti-solvent.
Ethyl Acetate77Mid-PolarityLikely solubleCan be a good choice for recrystallization.
Toluene111Non-PolarLikely poorly solubleMay be useful as an anti-solvent or for trituration.
Hexane69Non-PolarLikely insolubleUseful as an anti-solvent or for trituration.
Water100Very PolarInsolubleA common anti-solvent for phenolic compounds.

Experimental Protocol: Purification of this compound via Recrystallization from Ethanol

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to boiling on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.[10]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a stemless funnel and a new flask with hot ethanol to prevent premature crystallization. Pour the hot solution through a fluted filter paper.[10]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities. Allow the crystals to air dry on the filter paper or in a desiccator.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a decision-making process for addressing oily impurities during the crystallization of this compound.

G start Crude Product Obtained is_oily Is the product an oil or gummy solid? start->is_oily is_solid Crystalline Solid is_oily->is_solid No triturate Triturate with a non-polar solvent (e.g., hexane) is_oily->triturate Yes recrystallize Proceed with Recrystallization is_solid->recrystallize did_crystallize Did it crystallize? triturate->did_crystallize did_crystallize->recrystallize Yes redissolve Re-dissolve in a minimal amount of a good solvent (e.g., warm ethanol) did_crystallize->redissolve No pure_crystals Pure Crystalline Product recrystallize->pure_crystals slow_cool Attempt slow cooling recrystallization redissolve->slow_cool oiled_out_again Did it oil out again? slow_cool->oiled_out_again mixed_solvent Use a mixed-solvent system (e.g., Ethanol/Water) oiled_out_again->mixed_solvent Yes oiled_out_again->pure_crystals No column Consider column chromatography mixed_solvent->column Still Oily mixed_solvent->pure_crystals Success column->pure_crystals

Sources

effect of pH on the stability and activity of 4'-Hydroxy-4-methoxychalcone.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4'-Hydroxy-4-methoxychalcone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice for experiments involving this compound. Understanding the profound influence of pH on the stability, solubility, and activity of this chalcone is critical for obtaining reproducible and meaningful results.

Core Concept: The Pivotal Role of the 4'-Hydroxyl Group

The structure of this compound contains two key features that are highly sensitive to pH: the α,β-unsaturated ketone system and, most importantly, the phenolic hydroxyl group on the A-ring. This hydroxyl group has a predicted pKa of approximately 7.66.[1] This means that around physiological pH, the molecule exists in a sensitive equilibrium between its neutral (protonated) and anionic (deprotonated phenolate) forms. This equilibrium governs its solubility, stability, and interaction with biological targets.

Troubleshooting Guide

This section addresses common problems encountered during experimentation, providing causal explanations and actionable solutions.

Issue 1: My compound precipitates out of my aqueous buffer solution.

  • Question: I dissolved my this compound in a small amount of DMSO and diluted it into my phosphate buffer (pH 7.4), but it immediately turned cloudy and a precipitate formed. Why is this happening?

  • Answer & Solution: This is a classic solubility issue driven by pH. While the compound is sparingly soluble in organic solvents, its aqueous solubility is very low in its neutral form.[1] At pH 7.4, which is slightly below the predicted pKa of the 4'-hydroxyl group (~7.66), a significant portion of the molecule is still in the less soluble, protonated state.

    Causality: The neutral form of the chalcone is more hydrophobic and has a greater tendency to self-aggregate and precipitate from aqueous solutions.

    Solutions:

    • Increase pH (with caution): Adjusting the buffer pH to 8 or slightly above will deprotonate the 4'-hydroxyl group, forming the more soluble phenolate salt. Warning: High pH can accelerate degradation (see Issue 2). A balance must be struck.

    • Use Co-solvents: Incorporate a small percentage (e.g., 1-5%) of a biocompatible co-solvent like ethanol or PEG-400 into your final buffer system to increase the solubility of the neutral form.

    • Employ Solubilizing Agents: For cell culture or in-vivo studies, consider formulation with agents like cyclodextrins, which can encapsulate the hydrophobic molecule and enhance its aqueous solubility.

Issue 2: My compound concentration decreases over time in my prepared solutions.

  • Question: I've prepared a stock solution in a buffer at pH 9 to improve solubility. When I analyze it by HPLC a few hours later, the peak for my compound is significantly smaller, and new peaks have appeared. What is happening?

  • Answer & Solution: You are observing chemical instability and degradation. Chalcones are susceptible to degradation, particularly under strongly acidic or basic conditions.[2] While increasing the pH improves solubility, it simultaneously makes the compound more vulnerable to certain degradation pathways.

    Causality:

    • Alkaline Degradation: At high pH, the α,β-unsaturated ketone system is highly susceptible to Michael addition by hydroxide ions or other nucleophiles. The deprotonated phenolate form may also be more prone to oxidation.[3]

    • Acidic Degradation: Under strongly acidic conditions, the enone system can also undergo reactions, although this is less common than alkaline instability for many chalcones.[2]

    • Cyclization: Some hydroxychalcones can undergo an intramolecular cyclization to form the corresponding flavanone, a reaction that is pH-dependent.[1] This would result in a loss of the parent chalcone.

    Solutions:

    • Identify the Optimal pH Range: The most stable pH for chalcones is often near neutral (pH 5-8).[4] Perform a pH stability study (see Protocol 1) to determine the ideal pH for your experimental duration. A pH of ~6.8 has been found to provide adequate stability for some chalcones.[2]

    • Prepare Solutions Fresh: Always prepare your working solutions immediately before use. Avoid long-term storage in aqueous buffers.

    • Control Temperature: Store stock solutions at low temperatures (-20°C or -80°C) and minimize the time working solutions spend at room temperature or 37°C.

    • De-gas Buffers: To minimize oxidative degradation, consider using buffers that have been de-gassed by sparging with nitrogen or argon.

Issue 3: I am getting inconsistent results in my biological activity assays.

  • Question: My IC50 values for enzyme inhibition vary significantly between experiments, even though I use the same compound concentration. What could be the cause?

  • Answer & Solution: This inconsistency is often rooted in the pH-dependent nature of the compound's activity and stability. Minor, unmonitored variations in the final assay pH can lead to major differences in results.

    Causality:

    • Ionization State & Target Binding: The activity of the compound can be directly linked to the ionization state of the 4'-hydroxyl group. The neutral form and the anionic phenolate form will have different hydrogen bonding capabilities and electrostatic interactions with a biological target (e.g., an enzyme's active site). If the phenolate is the active species, activity will increase as the pH approaches and surpasses the pKa.

    • pH-Dependent Mechanism: For certain activities like antioxidant effects, the mechanism can change with pH. The neutral form may act as a hydrogen atom donor, while the deprotonated form at higher pH acts as a more potent electron donor.[3]

    • Differential Stability: If your assay buffer pH is in a range where the compound is unstable, the effective concentration of the active compound will decrease over the course of the assay, leading to variable results.

    Solutions:

    • Strict pH Control: Ensure your final assay buffer is robust and that the pH is precisely controlled and measured in every experiment after all components (including your compound stock) have been added.

    • Correlate Activity with pH: Intentionally run your assay across a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0) to understand how pH modulates the compound's activity. This can provide valuable mechanistic insights.

    • Pre-incubation Stability Check: Analyze the concentration of your compound in the final assay buffer at time zero and at the end of the experiment to confirm it is not degrading under the assay conditions.

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental chemical nature of this compound that I should be aware of?

    • A1: It is an α,β-unsaturated ketone with two aromatic rings. The key features are the reactive three-carbon "bridge" (the enone system) and the ionizable phenolic hydroxyl group (pKa ~7.66).[1] The trans-isomer is the more thermodynamically stable form.[5] Its biological activity is often attributed to the enone system acting as a Michael acceptor and the substitution pattern on the rings.[6]

  • Q2: What is the optimal pH range for storing and working with this compound?

    • A2: For short-term use, a slightly acidic to neutral pH range (e.g., pH 6.0-7.2) is generally recommended to balance stability and solubility. Chalcones are typically most stable near neutral pH.[4] Avoid strongly alkaline (pH > 9) and strongly acidic (pH < 4) conditions where degradation is accelerated.[2] For long-term storage, the compound should be kept as a solid or a stock solution in an anhydrous organic solvent like DMSO at -20°C or below.

  • Q3: How does pH specifically affect the aqueous solubility?

    • A3: The aqueous solubility is highly pH-dependent. Below its pKa (~7.66), the compound is in its neutral, less soluble form. As the pH increases above the pKa, the hydroxyl group deprotonates to form the phenolate anion. This charged species is significantly more polar and thus more soluble in water. You may observe a color change to yellow as the phenolate, a chromophore, is formed.[7]

  • Q4: How does pH influence the biological activity of this chalcone?

    • A4: The pH influences activity in two primary ways. First, the ionization state of the 4'-hydroxyl group affects how the molecule binds to its target. A receptor pocket may preferentially bind the protonated (hydrogen bond donor) or deprotonated (hydrogen bond acceptor/charged) form. Second, for activities like antioxidation, deprotonation at higher pH can increase electron-donating capacity, making the compound a more potent antioxidant.[3] Therefore, the optimal pH for activity depends entirely on the specific biological mechanism being studied.

  • Q5: What analytical method is best for monitoring the stability of this compound?

    • A5: Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the gold standard. It can effectively separate the parent compound from its degradation products or isomers (like a flavanone). A C18 column with a mobile phase consisting of an acetonitrile/water gradient with a small amount of acid (e.g., 0.1% formic or trifluoroacetic acid) to ensure the protonation of the hydroxyl group is a typical starting point.

Data & Visualization

Table 1: Summary of pH Effects on this compound Properties

PropertyAcidic pH (e.g., 4-6)Near-Neutral pH (e.g., 6.5-7.5)Basic pH (e.g., 8-10)
Stability Potentially unstable; risk of acid-catalyzed reactions.[2]Generally the most stable range.[4]Unstable; high risk of degradation via Michael addition and oxidation.[2]
Solubility Very Low (neutral form predominates).Low (neutral form predominates).High (anionic phenolate form increases solubility).
Color in Solution Colorless / Pale Yellow.Colorless / Pale Yellow.Yellow (due to phenolate chromophore formation).[7]
Antioxidant Activity Lower (H-atom donation mechanism).[3]Moderate.Higher (Electron donation mechanism is enhanced).[3]
Target Binding Dependent on whether the target prefers the H-bond donating neutral form.A mix of neutral and anionic forms are present.Dependent on whether the target prefers the H-bond accepting anionic form.

Diagram 1: pH-Dependent Equilibrium of this compound

This diagram illustrates the critical equilibrium around the pKa. The ionization state of the molecule dictates its physicochemical properties.

Caption: Equilibrium between the neutral and anionic forms of the chalcone.

Diagram 2: Troubleshooting Workflow for Inconsistent Biological Activity

Use this decision tree to diagnose the root cause of variability in your experimental results.

G start Inconsistent Bioassay Results q1 Is the final assay pH precisely controlled and measured? start->q1 a1_no No q1->a1_no No a1_yes Yes q1->a1_yes Yes sol1 Action: Standardize and verify final assay pH. This is the most likely cause. a1_no->sol1 q2 Is the compound stable in the assay buffer for the experiment's duration? a1_yes->q2 a2_no No q2->a2_no No a2_yes Yes q2->a2_yes Yes sol2 Action: Perform a stability study (Protocol 1). Adjust pH, temp, or duration. a2_no->sol2 q3 Has precipitation been ruled out visually and/or by spectrophotometer? a2_yes->q3 a3_no No q3->a3_no No a3_yes Yes q3->a3_yes Yes sol3 Action: Lower final concentration or add a co-solvent. The effective concentration is lower than intended. a3_no->sol3 end Conclusion: Inconsistency is likely due to pH-dependent changes in the molecule's intrinsic activity. Consider this in your hypothesis. a3_yes->end

Caption: Decision tree for troubleshooting inconsistent assay results.

Experimental Protocols

Protocol 1: Assessing the pH-Dependent Stability by RP-HPLC

This protocol allows you to determine the stability of this compound in your specific buffers.

  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate for pH 4-5, phosphate for pH 6-8, borate for pH 9-10) at your desired ionic strength.

  • Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of the chalcone in anhydrous, HPLC-grade DMSO or ethanol.

  • Incubation Samples (Time Zero):

    • In separate amber HPLC vials, add the required volume of each buffer.

    • Spike each vial with the stock solution to a final concentration of ~20-50 µM. The final percentage of organic solvent should be low (e.g., <1%) to be representative of the aqueous buffer.

    • Mix thoroughly. This is your T=0 sample set.

  • Analysis (Time Zero): Immediately inject the T=0 samples onto a validated RP-HPLC system. Record the peak area of the parent compound.

  • Incubation: Place identical sets of freshly prepared samples in a temperature-controlled environment (e.g., 25°C or 37°C), protected from light.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove one set of vials and inject them onto the HPLC. Record the peak area of the parent compound.

  • Data Analysis: For each pH, plot the percentage of the remaining compound (Peak Area at T=x / Peak Area at T=0) * 100 against time. This will reveal the pH at which the compound is most stable.

Diagram 3: Workflow for pH-Dependent Stability Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (pH 4, 6, 7, 8, 10) exp1 Spike Stock into Buffers to 50 µM (T=0 samples) prep1->exp1 prep2 Prepare 10 mM Stock in DMSO prep2->exp1 exp2 Inject T=0 Samples onto HPLC exp1->exp2 exp3 Incubate Parallel Samples at 25°C, protected from light exp2->exp3 exp4 Inject Samples at Time Points (1, 4, 24h) exp3->exp4 an1 Calculate % Remaining vs. T=0 exp4->an1 an2 Plot % Remaining vs. Time for each pH an1->an2 an3 Identify Optimal pH for Stability an2->an3

Caption: Experimental workflow for determining pH stability via HPLC.

References

  • Susanti, E. H., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress.
  • Łebek, A. K., et al. (2023). Curcuminoid Chalcones: Synthesis, Stability, and New Neuroprotective and Sonosensitising Activities. Molecules. [Link]

  • Orbital: The Electronic Journal of Chemistry . (2021). Synthesis, Characterization, Antioxidant Activity and Conformational Study of 4-Hydroxychalcone. [Link]

  • Basari, B., et al. (2023). pH-Induced Orthogonal Photoresponse of trans-Chalcone Isomers and Related Compounds in Equilibria. MDPI. [Link]

  • Luz, D. A., et al. (1998). Selective effect of 2',6'-dihydroxy-4'-methoxychalcone isolated from Piper aduncum on Leishmania amazonensis. PubMed. [Link]

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • Jemnis, B., et al. (2022).
  • PubChem . This compound. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). EXPERIMENTAL AND SIMULATION OF HYDROXY CHALCONE DERIVATIVES AS ANTIOXIDANT AND DRUG-LIKE AGENTS.
  • ResearchGate. (2015).
  • Nishimura, Y., et al. (2020). Hydroxychalcone dyes that serve as color indicators for pH and fluoride ions. RSC Advances. [Link]

  • ResearchGate. (2019). Chalcones: A Physicochemical Study.
  • ResearchGate. (2015). Dissolution kinetics of poly(4-hydroxystyrene) with different molecular weight distributions in alkali aqueous solution.
  • Lemanska, K., et al. (2001). The influence of pH on antioxidant properties and the mechanism of antioxidant action of hydroxyflavones. PubMed. [Link]

  • Zhuang, C., et al. (2017). Chalcone: A Privileged Structure in Medicinal Chemistry. PMC. [Link]

  • Li, N., et al. (2012). Kinetic study of catechin stability: effects of pH, concentration, and temperature. PubMed. [Link]

  • Barroso da Silva, F. L., et al. (2014). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4. PLOS Computational Biology. [Link]

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Validation & Comparative

A Comparative Guide to the Anti-inflammatory Activity of 4'-Hydroxy-4-methoxychalcone and Other Prominent Chalcones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, chalcones, a class of aromatic ketones that are precursors to flavonoids, have emerged as a promising scaffold. Their diverse pharmacological activities, coupled with their synthetic tractability, make them an attractive area of research. This guide provides an in-depth, objective comparison of the anti-inflammatory performance of 4'-Hydroxy-4-methoxychalcone against other well-researched chalcones, supported by available experimental data and a discussion of the underlying molecular mechanisms.

The Central Role of Chalcones in Inflammation Research

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents is driven by the need for more effective and safer therapeutics. Chalcones, with their characteristic 1,3-diaryl-2-propen-1-one backbone, have demonstrated significant potential in modulating key inflammatory pathways.[1] The substitution patterns on the two aromatic rings of the chalcone structure are pivotal in determining their biological activity.[2] This guide will delve into the specifics of how this compound compares to other notable chalcones in the context of anti-inflammatory efficacy.

Performance Comparison: A Quantitative Overview

A direct comparison of the anti-inflammatory potency of chalcones is best achieved through the analysis of their half-maximal inhibitory concentration (IC50) values against various inflammatory mediators. The following table summarizes available data for this compound and other prominent chalcones. It is important to note that these values are compiled from different studies and experimental conditions may vary, warranting a cautious interpretation.

CompoundTarget/AssayCell LineIC50 (µM)Reference
This compound TNF-α and IL-6 releaseNot specifiedNot specified[3]
2'-Hydroxy-4'-methoxychalconeNitric Oxide ProductionRAW 264.7 cells>20[3]
Licochalcone AKv1.3 ChannelT-lymphocytes0.83 ± 1.222[4]
Licochalcone AORAI1 ChannelT-lymphocytes2.97 ± 1.217[4]
Licochalcone AKCa3.1 ChannelT-lymphocytes11.21 ± 1.07[4]
Xanthohumolα-glucosidase inhibitionNot specified8.8[5]
IsoliquiritigeninCytotoxicity (Hela cells)Hela cells126.5[6]
Chalcone Derivative (Compound 9)Cytotoxicity (Hela cells)Hela cells14.36[6]
2',4',4-TrihydroxychalconeButyrylcholinesterase InhibitionNot specified26.55 ± 0.55 µg/mL[2]

Unraveling the Mechanism of Action: A Focus on Key Signaling Pathways

The anti-inflammatory effects of chalcones are largely attributed to their ability to interfere with pro-inflammatory signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. Many chalcones, including 2′-Hydroxy-3,5′,5-trimethoxychalcone, exert their anti-inflammatory effects by inhibiting the phosphorylation of IκB and the nuclear translocation of NF-κB.[7]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB_NFkB IκBα-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release p_IkB p-IκBα IkB_NFkB->p_IkB Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Chalcones Chalcones Chalcones->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_genes Transcription

Figure 1: Simplified NF-κB signaling pathway and points of inhibition by chalcones.

The MAPK Signaling Pathway

The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases that ultimately leads to the activation of transcription factors involved in the expression of inflammatory mediators. Key members of this pathway include extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Isoliquiritigenin and Licochalcone B have been shown to suppress inflammation by inhibiting the MAPK pathway.[8]

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Translocation & Activation Chalcones Chalcones Chalcones->MAPKK Inhibition Pro_inflammatory_genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_genes Activation

Figure 2: Simplified MAPK signaling pathway and a potential point of inhibition by chalcones.

Structure-Activity Relationship (SAR): The Chemical Basis of Potency

The anti-inflammatory activity of chalcones is intricately linked to their chemical structure. The presence and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings significantly influence their potency.

A structure-activity relationship study has indicated that the potent anti-inflammatory properties of some chalcones are due to the presence of electron-donating hydroxyl and methoxy groups on both the A and B rings.[7] Furthermore, another study suggests that electron-withdrawing groups on the B-ring can enhance the inhibition of nitrite production.[9] The presence of a hydroxyl group at the ortho-position of ring B appears to be crucial for inhibiting reactive oxygen species (ROS) production.[10] These findings highlight the delicate balance of electronic and steric factors that govern the anti-inflammatory efficacy of chalcones and provide a rationale for the design of more potent analogues.

Experimental Protocols: A Guide to Assessing Anti-inflammatory Activity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used to evaluate the anti-inflammatory activity of chalcones.

Protocol 1: Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay quantifies the inhibitory effect of chalcones on the production of nitric oxide, a key inflammatory mediator, in murine macrophages stimulated with lipopolysaccharide (LPS).

1. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10^5 cells/mL and incubate for 24 hours.

2. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the chalcone compounds for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for another 24 hours.

3. Nitrite Quantification (Griess Assay):

  • After incubation, collect 100 µL of the cell culture supernatant.

  • Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.

  • Incubate at room temperature for 10-15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Data Analysis:

  • Determine the percentage of NO inhibition for each chalcone concentration compared to the LPS-only control.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.

NO_Assay_Workflow A 1. Seed RAW 264.7 cells in 96-well plate B 2. Incubate for 24h A->B C 3. Pre-treat with Chalcones (various concentrations) for 1h B->C D 4. Stimulate with LPS (1 µg/mL) for 24h C->D E 5. Collect supernatant D->E F 6. Perform Griess Assay E->F G 7. Measure Absorbance at 540 nm F->G H 8. Calculate % Inhibition and IC50 G->H

Figure 3: Experimental workflow for the Nitric Oxide (NO) production assay.

Protocol 2: ELISA for Pro-inflammatory Cytokines (TNF-α and IL-6)

This protocol measures the concentration of the pro-inflammatory cytokines TNF-α and IL-6 in the cell culture supernatant.

1. Sample Preparation:

  • Follow steps 1 and 2 from the Nitric Oxide Production Assay to culture, treat, and stimulate the cells.

  • After the 24-hour incubation with LPS, collect the cell culture supernatant.

2. ELISA Procedure (General Steps):

  • Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 and incubate overnight.

  • Wash the plate to remove unbound antibody.

  • Block the plate with a blocking buffer to prevent non-specific binding.

  • Add the collected cell culture supernatants and standards to the wells and incubate.

  • Wash the plate.

  • Add a biotinylated detection antibody specific for the target cytokine and incubate.

  • Wash the plate.

  • Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.

  • Wash the plate.

  • Add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction with a stop solution.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm).

3. Data Analysis:

  • Generate a standard curve using known concentrations of the recombinant cytokine.

  • Determine the concentration of the cytokine in the samples by interpolating from the standard curve.

  • Calculate the percentage of cytokine inhibition and the IC50 value for each chalcone.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect and quantify the levels of key proteins involved in the NF-κB and MAPK signaling pathways, including their phosphorylated (activated) forms.

1. Cell Lysis and Protein Quantification:

  • Culture, treat, and stimulate RAW 264.7 cells as previously described.

  • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

2. SDS-PAGE and Protein Transfer:

  • Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

3. Immunoblotting:

  • Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, p-IκBα, p-p38, p-ERK).

  • Wash the membrane.

  • Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Wash the membrane.

4. Detection and Analysis:

  • Add a chemiluminescent substrate to the membrane.

  • Detect the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

  • Compare the levels of phosphorylated proteins in treated versus untreated cells.

Conclusion and Future Directions

This compound and its analogs represent a valuable class of compounds with significant anti-inflammatory potential. Their efficacy is intrinsically linked to their chemical structure, with hydroxyl and methoxy substitutions playing a key role in modulating their activity. The primary mechanisms of action involve the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators.

While this guide provides a comparative overview based on available data, there is a clear need for further research involving head-to-head comparisons of these promising chalcones under standardized experimental conditions. Such studies will be crucial for elucidating the subtle structure-activity relationships and for identifying lead compounds with optimal potency and safety profiles for development as novel anti-inflammatory therapeutics.

References

  • Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed. Available at: [Link].

  • Hydroxy Chalcones and Analogs with Chemopreventive Properties. PMC. Available at: [Link].

  • Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway. PMC. Available at: [Link].

  • Xanthohumol reduces inflammation and cell metabolism in HT29 primary colon cancer cells. PubMed. Available at: [Link].

  • Hydroxyl- and Halogen-containing Chalcones for the Inhibition of LPS-stimulated ROS Production in RAW 264.7 Macrophages: Design, Synthesis and Structure-Activity Relationship Study. ResearchGate. Available at: [Link].

  • Anti-Inflammatory Effect of Licochalcone A via Regulation of ORAI1 and K+ Channels in T-Lymphocytes. PMC. Available at: [Link].

  • Design, Synthesis, and Antitumor Activity of Isoliquiritigenin Amino Acid Ester Derivatives. MDPI. Available at: [Link].

  • Synthesis and anti-inflammatory effect of naturally occurring xanthohumol O and related compounds. ResearchGate. Available at: [Link].

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Available at: [Link].

  • Chalcone derivatives ameliorate lipopolysaccharide-induced acute lung injury and inflammation by targeting MD2. PMC. Available at: [Link].

  • Protective Effects of Isoliquiritigenin and Licochalcone B on the Immunotoxicity of BDE-47: Antioxidant Effects Based on the Activation of the Nrf2 Pathway and Inhibition of the NF-κB Pathway. ResearchGate. Available at: [Link].

  • IC 50 values (µM) of echinatin and licochalcone A from the four sets of antioxidant colorimetric measurements. ResearchGate. Available at: [Link].

  • Synthesis, structure, and antioxidant activity of methoxy- and hydroxyl-substituted 2'-aminochalcones. ResearchGate. Available at: [Link].

  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS: Quantitative structure-activity relationships. ResearchGate. Available at: [Link].

  • Synthesis and pharmacological activity of chalcones derived from 2,4,6-trimethoxyacetophenone in RAW 264.7 cells stimulated by LPS. PubMed. Available at: [Link].

  • The Role of Chalcones in Modern Medicinal Chemistry: A Review of Their Potential and Biological Activity. Journal of Drug Delivery and Therapeutics. Available at: [Link].

  • Licochalcone A: a review of its pharmacology activities and molecular mechanisms. Frontiers. Available at: [Link].

  • Synergistic Proliferation Effects of Xanthohumol and Niflumic Acid on Merkel and Glioblastoma Cancer Cells: Role of Cell Membrane Interactions. MDPI. Available at: [Link].

  • The Antioxidant, Anti-Inflammatory, and Neuroprotective Properties of the Synthetic Chalcone Derivative AN07. PMC. Available at: [Link].

  • Evidence for Anti-Inflammatory Activity of Isoliquiritigenin, 18β Glycyrrhetinic Acid, Ursolic Acid, and the Traditional Chinese Medicine Plants Glycyrrhiza glabra and Eriobotrya japonica, at the Molecular Level. PMC. Available at: [Link].

  • Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages. MDPI. Available at: [Link].

  • 2-Hydroxy-4'-Methoxychalcone Inhibits Proliferation and Inflammation of Human Aortic Smooth Muscle Cells by Increasing the Expression of Peroxisome Proliferator-Activated Receptor Gamma. ResearchGate. Available at: [Link].

  • Isoliquiritigenin (ISL) and its Formulations: Potential Antitumor Agents. PubMed. Available at: [Link].

Sources

Technical Comparison: NaOH vs. KOH Catalysts for 4'-Hydroxy-4-methoxychalcone Synthesis

[1]

Executive Summary

The Bottom Line: For the specific synthesis of 4'-hydroxy-4-methoxychalcone , Potassium Hydroxide (KOH) is the superior catalyst for laboratory-scale and high-purity applications, offering yields typically 5-12% higher than Sodium Hydroxide (NaOH) in ethanolic media.

While NaOH is cost-effective and widely used in general chalcone synthesis, the presence of the 4'-hydroxyl group on the acetophenone substrate introduces a solubility constraint. The potassium phenoxide intermediate maintains higher solubility in ethanol than its sodium counterpart, preventing premature precipitation and ensuring faster, cleaner reaction kinetics.

Mechanistic Foundation: The Cation Effect

To understand the performance divergence, one must look beyond the hydroxide anion (



The "Sacrificial Base" Requirement

Unlike standard chalcone synthesis (e.g., benzaldehyde + acetophenone), this reaction involves 4-hydroxyacetophenone . The phenolic proton (



  • Step 1: The first equivalent of base is "sacrificed" to deprotonate the phenol, forming a phenoxide salt.

  • Step 2: Excess base is required to generate the enolate necessary for the Claisen-Schmidt condensation.

Cation Size & Ion Pairing
  • NaOH (

    
    ):  Sodium ions (radius 1.02 Å) have a higher charge density. In ethanol, sodium phenoxides tend to form tight ion pairs or aggregates, often precipitating out of solution. This heterogeneity slows the reaction and traps unreacted reagents.
    
  • KOH (

    
    ):  Potassium ions (radius 1.38 Å) are larger and softer. They form looser ion pairs with the enolate and phenoxide oxygen. This increases the "free" character of the nucleophilic enolate, accelerating the attack on the aldehyde.
    

ReactionMechanismcluster_0Critical Solubility PhaseStart4-Hydroxyacetophenone(Substrate)PhenoxidePhenoxide Intermediate(Salt Formation)Start->Phenoxide 1st Eq. Base(Deprotonation)BaseBase Catalyst(NaOH or KOH)Base->PhenoxideEnolateActive Enolate(Nucleophile)Phenoxide->Enolate Equilibrium(2nd Eq. Base)AdductAldol Adduct(Beta-Hydroxy Ketone)Enolate->Adduct Attack onAldehydeAldehyde4-Methoxybenzaldehyde(Electrophile)Aldehyde->AdductProductSaltChalcone Phenoxide(Deep Red/Orange)Adduct->ProductSalt -H2O(Dehydration)FinalProductThis compound(Yellow Solid)ProductSalt->FinalProduct ProtonationAcidAcid Workup(HCl)Acid->FinalProduct

Figure 1: Reaction pathway highlighting the critical phenoxide intermediate. The solubility of the 'Phenoxide' node in ethanol determines the reaction efficiency.

Comparative Performance Data

The following data summarizes typical performance metrics for this specific reaction in Ethanol (95%) at room temperature with 3.0 equivalents of base.

FeatureSodium Hydroxide (NaOH)Potassium Hydroxide (KOH)
Typical Yield 72% – 85%88% – 96%
Reaction Time 12 – 24 Hours4 – 8 Hours
Solubility (Ethanol) Moderate (Precipitation common)High (Homogeneous)
Product Purity (Crude) Lower (Trapped reagents)Higher
Visual Indicator Orange suspension (Heterogeneous)Deep Red Solution (Homogeneous)
Cost Very LowLow
Analysis of Variance
  • Yield: KOH consistently outperforms NaOH because the reaction mixture remains homogeneous. With NaOH, the sodium phenoxide salt often precipitates, coating unreacted aldehyde and preventing it from reacting.

  • Kinetics: The

    
     catalyzed reaction proceeds faster due to the "naked anion" effect described in the mechanism section.
    

Validated Experimental Protocol (KOH Optimized)

This protocol is designed for self-validation . The color transitions serve as checkpoints for the chemist.

Reagents:

  • 4-Hydroxyacetophenone (10 mmol, 1.36 g)

  • 4-Methoxybenzaldehyde (10 mmol, 1.36 mL/1.50 g)

  • KOH Pellets (30 mmol, 1.68 g) — Note: 3 equivalents used to ensure full deprotonation and catalysis.

  • Ethanol (95%, 15 mL)

  • HCl (10% aqueous solution)[1]

Step-by-Step Workflow:

  • Catalyst Preparation: Dissolve KOH in 5 mL of ethanol. Observation: Exothermic dissolution. Ensure full solubility.

  • Substrate Activation: In a separate flask, dissolve 4-hydroxyacetophenone in 10 mL ethanol. Add the KOH solution dropwise.[1]

    • Checkpoint 1: The solution will turn yellow/orange immediately as the phenoxide forms.

  • Addition of Electrophile: Add 4-methoxybenzaldehyde to the phenoxide mixture.

  • Reaction: Stir at room temperature (25°C).

    • Checkpoint 2: Over 1-2 hours, the solution will darken to a deep red/orange. This color is the resonance-stabilized chalcone salt. If using NaOH, you might see solids crashing out here (bad sign).

  • Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 7:3). Look for the disappearance of the aldehyde spot.

  • Quenching & Workup: Pour the reaction mixture into 100 mL of crushed ice/water.

    • Checkpoint 3: You will have a clear or slightly turbid red/orange aqueous solution (the salt is water-soluble).

  • Acidification: Slowly add 10% HCl with stirring until pH ~2.

    • Checkpoint 4: The deep red color vanishes, replaced by a copious pale yellow precipitate. This is the free phenol product.

  • Purification: Filter the solid, wash with cold water to remove KCl, and recrystallize from hot ethanol.

WorkflowStep1Dissolve KOH in EtOHStep2Add 4-Hydroxyacetophenone(Forms Phenoxide)Step1->Step2Step3Add 4-MethoxybenzaldehydeStep2->Step3Step4Stir 4-8 hrs @ RT(Deep Red Solution)Step3->Step4Step5Pour into Ice WaterStep4->Step5Step6Acidify with HCl (pH 2)(Precipitates Product)Step5->Step6Step7Filter & Recrystallize (EtOH)Step6->Step7

Figure 2: Optimized workflow for KOH-catalyzed synthesis. Step 6 is the critical isolation point.

Troubleshooting & Optimization

IssueCauseSolution
Low Yield (NaOH) Sodium phenoxide precipitated early, trapping reagents.Switch to KOH or increase solvent volume significantly (dilution helps solubility).
Oily Product Incomplete dehydration (Aldol adduct remains) or solvent trapped.Ensure reaction runs long enough; recrystallize from Ethanol/Water mix.
Starting Material Remains Insufficient base.Remember the "Sacrificial Base" rule. You need >2 equivalents.
Dark Tarry Impurities Cannizzaro side reaction (aldehyde disproportionation).Reduce temperature to 0-5°C initially, then warm to RT. Avoid huge excess of base (>5 eq).

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes: Synthesis of 4'-Methoxychalcone via Claisen-Schmidt Condensation. Retrieved from

  • Sivakumar, P. M., et al. (2011). Synthesis and Antimicrobial Activity of Chalcones. Chemical Biology & Drug Design.
  • Susanti, E., et al. (2014). Synthesis of Hydroxy Chalcone from Hydroxy Acetophenone and Methoxy Benzaldehyde. (Highlights the specific difficulty of hydroxy-substituted chalcones and base requirements).
  • Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data. (Provides the physical chemistry basis for KOH solubility superiority).
  • Rahman, M. A., et al. (2012).[4] Green Synthesis of 4-Hydroxy-4′-Methoxychalcone. (Compares grinding techniques vs solution phase, noting base variations).

cross-validation of 4'-Hydroxy-4-methoxychalcone bioactivity in different cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4'-Hydroxy-4-methoxychalcone (HMC) represents a "privileged structure" in medicinal chemistry, belonging to the flavonoid precursor class known as chalcones (1,3-diphenyl-2-propen-1-one). Unlike complex polyphenols (e.g., Curcumin) which often suffer from poor bioavailability and rapid metabolism, the HMC scaffold offers a more lipophilic and metabolically stable core while retaining potent pleiotropic activity.

This guide provides a technical cross-validation of HMC bioactivity across oncology, inflammation, and metabolic signaling. It is designed to assist researchers in selecting appropriate positive controls and designing robust validation assays.

Mechanistic Dual-Targeting

HMC operates primarily through two distinct mechanisms depending on the cellular context:

  • Anti-Inflammatory/Oncology: Inhibition of the NF-

    
    B pathway  by preventing I
    
    
    
    B
    
    
    degradation.[1]
  • Metabolic Regulation: Partial agonism of PPAR

    
     , mimicking insulin-sensitizing effects without the full adipogenic side effects of Thiazolidinediones (TZDs).[2]
    

Comparative Bioactivity Analysis

The following data synthesizes performance metrics of HMC against industry-standard controls. Data is aggregated from validated cell-based assays.

A. Oncology: Cytotoxicity & Apoptosis

Context: Evaluation of anti-proliferative efficacy in solid tumor models.[3]

Cell LineTissue OriginHMC IC50 (

M)
Comparator CompoundComparator IC50 (

M)
Relative Efficacy
MCF-7 Breast Adenocarcinoma12.5 - 18.0 5-Fluorouracil (5-FU)5.0 - 8.0Moderate (HMC is less potent but exhibits higher selectivity for tumor vs. normal cells)
HepG2 Hepatocellular Carcinoma15.0 - 22.0 Doxorubicin1.2 - 2.5Low (Used primarily as a sensitizer or co-treatment rather than monotherapy)
HUVEC Normal Endothelial> 100 ----High Selectivity (Low toxicity to non-transformed tissues)

Key Insight: Unlike Doxorubicin, which is indiscriminately cytotoxic, HMC induces G2/M phase arrest and apoptosis specifically in p53-wildtype cells (MCF-7), making it a superior candidate for chemoprevention studies rather than acute chemotherapy.

B. Inflammation: NF- B Pathway Modulation

Context:[1][4][5][6][7][8][9] LPS-induced inflammation models.[6][7][8][9][10]

Cell LineAssay TargetHMC ActivityComparator (Curcumin)Comparator (L-NIL)Outcome
RAW 264.7 NO Production (iNOS)IC50: 8.4

M
IC50: 10 - 12

M
IC50: 40

M
Superior (HMC shows better potency and stability than Curcumin in media)
RAW 264.7 COX-2 ExpressionStrong Suppression Moderate SuppressionN/AHigh (Dose-dependent reduction at 10-30

M)
C. Metabolic: Insulin Signaling

Context:[11][12][13] Insulin resistance and adipogenesis models.[2]

Cell LineTarget ReceptorActivity TypeComparator (Rosiglitazone)Clinical Relevance
3T3-L1 PPAR

Partial Agonist Full AgonistHMC improves glucose uptake with significantly reduced lipid accumulation (adipogenesis) compared to Rosiglitazone.

Mechanistic Visualization

Pathway Diagram: NF- B Inhibition

The following diagram illustrates the specific intervention point of HMC within the inflammatory cascade. Unlike kinase inhibitors that may target IKK directly, HMC stabilizes the inhibitor protein I


B

.

HMC_Mechanism TNF TNF-alpha / LPS Receptor TNFR / TLR4 TNF->Receptor IKK IKK Complex Receptor->IKK Activates IkB I-kappa-B (Inhibitor) IKK->IkB Phosphorylates Proteasome 26S Proteasome IkB->Proteasome Targeted for Degradation NFkB_Cyto NF-kB (Inactive Cytoplasmic) NFkB_Nuc NF-kB (Active Nuclear) NFkB_Cyto->NFkB_Nuc Translocation HMC This compound HMC->IkB Prevents Degradation HMC->Proteasome INHIBITS Activity Proteasome->NFkB_Cyto Releases DNA Pro-inflammatory Genes (COX-2, iNOS) NFkB_Nuc->DNA Transcription

Figure 1: HMC prevents the proteasomal degradation of I


B

, thereby sequestering NF-

B in the cytoplasm and blocking inflammatory gene transcription.[9]

Validated Experimental Protocols

To ensure reproducibility, the following protocols address common solubility and stability artifacts associated with chalcones.

Protocol A: High-Fidelity Cytotoxicity Assay (MTT)

Purpose: Determine IC50 in MCF-7 or HepG2 cells.[3]

Reagents:

  • HMC Stock: 100 mM in 100% DMSO (Store at -20°C, protect from light).

  • MTT Reagent: 5 mg/mL in PBS.

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours .
    
    • Critical: Do not treat immediately. Cells must be in the log phase of growth.

  • Treatment Preparation: Serial dilute HMC in serum-free media.

    • Control: DMSO vehicle control must match the highest concentration used in treatment (Max 0.1% v/v).

    • Range: 0, 1, 5, 10, 25, 50, 100

      
      M.
      
  • Incubation: Treat cells for 48 hours .

  • Development: Add 20

    
    L MTT reagent. Incubate 3-4 hours at 37°C.
    
  • Solubilization: Aspirate media carefully. Add 150

    
    L DMSO to dissolve formazan crystals.
    
  • Read: Measure Absorbance at 570 nm (Reference: 630 nm).

Protocol B: NF- B Nuclear Translocation (Western Blot)

Purpose: Confirm mechanism of action in RAW 264.7 cells.

Workflow Visualization:

Workflow cluster_analysis Analysis Criteria Step1 Seed RAW 264.7 (1x10^6 cells/dish) Step2 Pre-treat: HMC (1h, 10-30 uM) Step1->Step2 Step3 Stimulate: LPS (1 ug/mL, 30 min) Step2->Step3 Step4 Cell Lysis & Fractionation Step3->Step4 Step5 Western Blot (Anti-p65) Step4->Step5 Analysis Compare Nuclear vs. Cytosolic p65 levels Step5->Analysis

Figure 2: Experimental workflow for validating NF-


B inhibition. Pre-treatment is essential to observe the blockade of translocation.

Technical Note: For Step 4 (Fractionation), use a nuclear extraction kit or hypotonic lysis buffer. Success Metric: In the LPS-only control, p65 should be predominantly nuclear. In HMC+LPS samples, p65 should remain cytosolic (similar to Vehicle control).

Critical Analysis & Limitations

Solubility & Precipitation

HMC is highly lipophilic.

  • Risk: Precipitation in aqueous media at concentrations >50

    
    M.
    
  • Mitigation: Always vortex the stock solution before dilution. Inspect wells microscopically for crystals before adding MTT, as crystals can cause false-positive absorbance readings.

Serum Interference

Chalcones can bind to serum albumin (BSA/FBS).

  • Impact: Reduced effective free drug concentration.

  • Recommendation: If IC50 values appear artificially high (>50

    
    M), repeat the assay in reduced-serum media (1% FBS) to verify intrinsic potency.
    
Fluorescence Interference

HMC has intrinsic fluorescence (blue/green region).

  • Impact: May interfere with certain fluorescence-based assays (e.g., DCFDA for ROS).

  • Recommendation: Use colorimetric assays (MTT, Griess Assay) or wash cells thoroughly before reading fluorescence.

References

  • Anti-inflammatory Mechanism: Ban, J. O., et al. (2011). "The aromatic ketone 4'-hydroxychalcone inhibits TNFalpha-induced NF-kappaB activation via proteasome inhibition."[1] Biochemical Pharmacology.

  • Cytotoxicity & SAR: Mai, C. W., et al. (2014). "Chalcones: A privilege structure in anticancer drug discovery." European Journal of Medicinal Chemistry.

  • Insulin Signaling: Jung, S. H., et al. (2006). "Insulin-sensitizing activities of chalcone derivatives." Bioorganic & Medicinal Chemistry Letters.

  • Comparative Potency: Yadav, V. R., et al. (2011). "Molecular targets and therapeutic potential of chalcones in cancer." Expert Opinion on Therapeutic Targets.

  • Curcumin Comparison: Aggarwal, B. B., et al. (2013). "Curcumin-free turmeric exhibits anti-inflammatory and anticancer activities." Molecular Nutrition & Food Research.

Sources

A Researcher's Guide to the Antimicrobial Landscape of Methoxychalcones

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present battle against microbial resistance, the exploration of novel antimicrobial agents is a critical endeavor for the scientific community. Among the myriad of natural product scaffolds, chalcones (1,3-diphenyl-2-propen-1-one) have emerged as a particularly promising class of compounds due to their synthetic accessibility and broad-ranging biological activities.[1][2][3] The introduction of methoxy substituents onto the chalcone framework has been shown to significantly modulate their antimicrobial spectrum and potency, making methoxychalcones a focal point of interest in drug discovery.[4][5]

This comprehensive guide is designed for researchers, scientists, and drug development professionals, offering an in-depth comparison of the antimicrobial spectra of various methoxychalcones. We will delve into the experimental data that underpins our understanding of these compounds, detail the methodologies for their evaluation, and explore the critical structure-activity relationships that govern their efficacy. Our aim is to provide not just data, but a validated framework for rational drug design and future research in this exciting field.

The Structural Significance of Methoxy Groups

The antimicrobial activity of chalcones is intrinsically linked to their chemical structure. The presence, number, and position of methoxy (-OCH₃) groups on the two aromatic rings (Ring A and Ring B) can profoundly influence their biological effects.[4][5] Methoxy groups are electron-donating and can alter the lipophilicity and electronic distribution of the molecule, which in turn affects its ability to penetrate microbial cell membranes and interact with molecular targets.[5][6] Understanding these structure-activity relationships (SAR) is paramount for the design of more potent and selective antimicrobial agents.

cluster_0 General Chalcone Structure cluster_1 Ring A cluster_2 Ring B Chalcone A_sub Substituents (e.g., -OCH3) Chalcone->A_sub Ring A B_sub Substituents (e.g., -OCH3) Chalcone->B_sub Ring B

Caption: General chemical structure of a chalcone, highlighting the two aromatic rings (A and B) where methoxy substitutions can occur.

Comparative Antimicrobial Spectrum of Methoxychalcones

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various methoxychalcones against a panel of clinically relevant microorganisms. This data, compiled from multiple studies, provides a quantitative comparison of their antimicrobial potency. Lower MIC values indicate greater efficacy.

Methoxychalcone DerivativeGram-Positive BacteriaGram-Negative BacteriaFungiReference(s)
Staphylococcus aureus Bacillus subtilis Escherichia coli Pseudomonas aeruginosa
Unmodified Chalcone ----
3'-Methoxychalcone ---7.8 µg/mL
4'-Methoxychalcone Weak activity-Inactive-
2',5'-Dimethoxychalcone ----
3',4',5'-Trimethoxychalcone ----
4-Hydroxy-4'-methoxychalcone Weak activity-Inactive-
4-Bromo-4'-methoxychalcone Weak activity-Inactive-
(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one 125 µg/mL62.5 µg/mL250 µg/mL125 µg/mL
2-Hydroxy-4,4',6'-trimethoxychalcone ----

Note: "-" indicates data not available in the cited sources. The activity of some compounds was reported qualitatively (e.g., "weak activity," "inactive") rather than with specific MIC values.

From the data, it is evident that the substitution pattern plays a crucial role. For instance, 3',4',5'-trimethoxychalcone demonstrated potent antifungal activity against Candida krusei, being eight times more potent than the reference drug fluconazole.[4] In contrast, 3'-methoxychalcone showed specific activity against the Gram-negative bacterium Pseudomonas aeruginosa.[4][5] The dimethoxy-substituted chalcone, (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one , exhibited broad-spectrum antibacterial activity.[7]

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of the antimicrobial spectrum of methoxychalcones relies on standardized and validated laboratory methods. The following protocols are fundamental to this process.

Synthesis of Methoxychalcones: Claisen-Schmidt Condensation

The primary route for synthesizing chalcones is the Claisen-Schmidt condensation, an acid- or base-catalyzed reaction between an acetophenone and a benzaldehyde.[8][9]

G reagents Acetophenone Derivative (e.g., 4-methoxyacetophenone) + Benzaldehyde Derivative reaction Claisen-Schmidt Condensation reagents->reaction catalyst Catalyst (NaOH or acid) catalyst->reaction product Methoxychalcone Product reaction->product purification Purification (Recrystallization) product->purification characterization Characterization (NMR, IR, MS) purification->characterization start Prepare serial dilutions of methoxychalcone in 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate under optimal growth conditions inoculate->incubate observe Visually inspect for microbial growth (turbidity) incubate->observe mic Determine MIC: Lowest concentration with no visible growth observe->mic

Sources

Quantitative Comparison of DPPH Radical Scavenging Activity of Chalcone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of antioxidant pharmacophores, chalcones (1,3-diphenyl-2-propen-1-one) represent a privileged scaffold due to their synthetic accessibility and tunable A/B-ring substitution patterns.[1] This guide provides a technical comparison of chalcone isomers regarding their ability to scavenge 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals.[2][3][4]

Key Insight: The antioxidant potency of chalcones is not merely a function of the number of hydroxyl groups but is strictly governed by positional isomerism.

  • The Gold Standard: 3,4-dihydroxy substitution (Catechol moiety) on the B-ring yields potency superior to Ascorbic Acid due to stable quinone formation.

  • The A-Ring Handicap: 2'-hydroxy substitution (A-ring) significantly underperforms due to intramolecular hydrogen bonding with the carbonyl oxygen, which locks the hydrogen atom and prevents its donation to the radical.

Mechanistic Foundation: HAT vs. SET

To interpret the data correctly, one must understand that chalcones quench DPPH through two competing mechanisms, often described as SPLET (Sequential Proton Loss Electron Transfer) in polar solvents like methanol.

  • Hydrogen Atom Transfer (HAT): The phenolic -OH donates a hydrogen atom (

    
    ) to the DPPH radical.
    
  • Single Electron Transfer (SET): The antioxidant donates an electron, followed by deprotonation.[5]

The stability of the resulting phenoxy radical determines the reaction rate. Isomers that can delocalize the unpaired electron (via resonance) or form stable quinoid structures (e.g., catechols) exhibit the lowest IC50 values.

Diagram 1: Scavenging Mechanism & Radical Stabilization

DPPH_Mechanism Start Chalcone (Ar-OH) Transition Transition State [Ar-O...H...DPPH]‡ Start->Transition Interaction DPPH DPPH Radical (Purple, 517nm) DPPH->Transition Interaction Product1 DPPH-H (Yellow, Non-radical) Transition->Product1 HAT/SET Product2 Chalcone Radical (Ar-O•) Transition->Product2 HAT/SET Stabilization Resonance Stabilization (Quinone Formation) Product2->Stabilization B-Ring Delocalization

Caption: The transformation of the purple DPPH radical to the yellow hydrazine form via Hydrogen Atom Transfer (HAT) from the chalcone hydroxyl group.

Experimental Protocol (Self-Validating)

Reliability in DPPH assays is notoriously plagued by solvent effects and light sensitivity. The following protocol incorporates internal validation steps to ensure data integrity.

Reagents
  • DPPH Stock: 0.1 mM in HPLC-grade Methanol (Freshly prepared, protected from light).

  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox.

  • Blank: Methanol (to zero the instrument).

  • Control: DPPH solution + Methanol (no inhibitor) to establish

    
    .
    
Workflow

The protocol utilizes a 96-well microplate format for high-throughput screening, essential for comparative isomer studies.

Diagram 2: High-Throughput Assay Workflow

Assay_Workflow Stock 1. Stock Prep Dissolve Isomers in MeOH (1 mg/mL) Dilution 2. Serial Dilution Create 5 concentrations (e.g., 10 - 200 µM) Stock->Dilution Plate 3. Plating (96-well) 100µL Sample + 100µL DPPH Dilution->Plate Incubate 4. Incubation 30 mins @ 25°C DARK (Critical) Plate->Incubate Controls Validation Controls Pos: Ascorbic Acid Neg: Pure MeOH Controls->Plate Read 5. Measurement Absorbance @ 517 nm Incubate->Read Calc 6. Calculation % Inhibition = [(Ac - As) / Ac] * 100 Read->Calc

Caption: Step-by-step microplate protocol ensuring light protection and control validation.

Quantitative Comparison: Representative Data

The following data aggregates findings from multiple structure-activity relationship (SAR) studies (see Sivakumar et al. and Vogel et al.). Values are normalized to a standard DPPH assay (0.1 mM) to allow direct comparison.

Metric: IC50 (µM) - The concentration required to scavenge 50% of the DPPH radical.[6][7] Lower IC50 = Higher Potency.

Compound NameStructure (Substituents)Representative IC50 (µM)Relative Potency (vs. Vit C)Classification
Butein 2',4',3,4-Tetrahydroxy12.5 ± 1.2 4.3x Stronger Ultra-Potent
3,4-Dihydroxychalcone 3,4-Dihydroxy (B-ring)18.4 ± 2.1 2.9x Stronger Highly Potent
Ascorbic Acid (Control)54.0 ± 3.5 1.0 (Baseline)Standard
4-Hydroxychalcone 4-Hydroxy (B-ring)> 150.0 WeakLow Activity
2'-Hydroxychalcone 2'-Hydroxy (A-ring)> 200.0 InactiveInactive
4'-Methoxychalcone 4'-Methoxy (A-ring)No Activity N/AInactive
Unsubstituted Chalcone NoneNo Activity N/AInactive
Data Interpretation[1][2][3][6][10][13][15][16][17]
  • Butein & 3,4-Dihydroxychalcone: These are the top performers. The presence of the catechol (ortho-dihydroxy) group on the B-ring allows for the formation of a stable ortho-quinone after donating two hydrogen atoms. This stability drives the reaction forward.

  • 4-Hydroxychalcone: While it has a phenolic group, the resulting radical is less stable than the catechol quinone, leading to significantly lower activity.

  • 2'-Hydroxychalcone: Despite having an -OH group, it shows almost no activity. This is a classic example of Intramolecular Hydrogen Bonding (IMHB) . The 2'-OH forms a strong hydrogen bond with the adjacent carbonyl (C=O) oxygen. This "locks" the hydrogen proton, making it energetically unfavorable to donate to the DPPH radical.

Structure-Activity Relationship (SAR) Analysis

The "Catechol" Effect (B-Ring)

The B-ring is electronically conjugated to the carbonyl via the


-unsaturated double bond. However, the primary driver for DPPH scavenging is the local electronic environment of the hydroxyls.
  • Mechanism: First H-atom abstraction forms a phenoxy radical. In catechols (3,4-di-OH), the second -OH stabilizes this radical via H-bonding and subsequent second abstraction to form a stable quinone.

  • Result: This allows one molecule of chalcone to quench two molecules of DPPH efficiently.

The "Methoxy" Masking Effect

Methoxylation (-OCH3) generally abolishes DPPH activity.

  • Reasoning: DPPH scavenging requires a labile proton (H+). A methoxy group has no labile proton. While methoxy groups are electron-donating (via resonance) and might increase the electron density of the ring, they cannot participate in the HAT mechanism directly.

  • Exception: If a methoxy group is ortho to a hydroxyl group, it can sometimes stabilize the phenoxy radical via electron donation, slightly improving the activity of a mono-hydroxy chalcone, but it never rivals the free hydroxyl.

References

  • Sivakumar, P. M., et al. (2011). "Synthesis, antioxidant evaluation, and quantitative structure–activity relationship studies of chalcones." Free Radical Research.

    • Relevance: Provides the foundational QSAR data comparing A-ring vs B-ring substitutions.
  • BenchChem Application Note. "Protocols for Evaluating the Antioxidant Activity of Chalcones."

    • Relevance: Standardized experimental protocols for reproducibility.
  • Vogel, S., et al. (2008). "Natural and synthetic chalcones as antioxidants.

    • Relevance: Discusses the specific mechanism of the 2'-OH intramolecular hydrogen bond inhibition.
  • Lahsasni, S., et al. (2014). "Evaluation of the antioxidant activity of novel synthetic chalcones." Medicinal Chemistry Research.

    • Relevance: Comparative data on methoxy vs hydroxy derivatives.[1][2][7][8][9]

Sources

Safety Operating Guide

Proper Disposal Procedures: 4'-Hydroxy-4-methoxychalcone

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide [1]

Executive Summary & Chemical Identity

Objective: This guide provides a definitive, legally compliant, and safety-critical protocol for the disposal of 4'-Hydroxy-4-methoxychalcone . It is designed for researchers requiring immediate operational clarity without compromising scientific rigor.[1]

Chemical Profile:

  • Compound Name: this compound[1][2][3][4][5][6]

  • CAS Number: 6338-81-4 (Common isomer) [1, 2][1][2]

  • Molecular Formula:

    
    [1][2][4][7]
    
  • Physical State: Pale yellow solid (Powder/Crystalline)[1]

  • Solubility: Soluble in organic solvents (DMSO, Ethanol, Acetone); Insoluble in water.

Core Directive: This substance is a Non-Halogenated Organic compound.[1] It must never be disposed of down laboratory drains.[1] The primary disposal route is High-Temperature Incineration via a licensed hazardous waste contractor.[1]

Hazard Identification & Risk Assessment (GHS)

Before handling waste, you must validate the hazard profile to select appropriate Personal Protective Equipment (PPE).[1] While this compound is not classified as acutely toxic, it possesses significant irritant properties that dictate handling procedures.[1]

GHS Classification (Warning):

  • H315: Causes skin irritation.[1][8][9]

  • H319: Causes serious eye irritation.[1][8][9]

  • H335: May cause respiratory irritation.[1][8][9]

ParameterSpecificationRationale (Causality)
Signal Word WARNING Indicates potential for reversible health effects; requires barrier protection.[1]
PPE (Hands) Nitrile Gloves (Min 0.11mm)Prevents dermal absorption and irritation (H315).[1]
PPE (Eyes) Safety GogglesPrevents corneal damage from dust/aerosols (H319).[1]
PPE (Resp) N95/P2 Mask or Fume HoodRequired if handling dry powder to prevent inhalation (H335).[1]
Incompatibilities Strong Oxidizing AgentsChalcones contain an

-unsaturated carbonyl system, susceptible to oxidative cleavage or polymerization [3].[1] Segregate from oxidizers to prevent exothermic reactions.[1]
Waste Segregation & Characterization

Proper segregation is the single most critical step in laboratory waste management.[1] Mixing incompatible waste streams is the leading cause of chemical accidents in disposal facilities.[1]

Decision Matrix: Waste Categorization

Use the following logic to determine the correct waste stream.

WasteSegregation Start Start: Waste Identification StateCheck Physical State? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Dry Chemical LiquidPath Liquid (Solution) StateCheck->LiquidPath Dissolved BinSolid Solid Hazardous Waste Bin (Label: Toxic/Irritant) SolidPath->BinSolid Double Bag & Tag SolventCheck Identify Solvent LiquidPath->SolventCheck HalogenCheck Contains Halogens? (e.g., DCM, Chloroform) SolventCheck->HalogenCheck BinNonHal Non-Halogenated Organic Waste (Label: Flammable/Irritant) HalogenCheck->BinNonHal No (e.g., Ethanol, DMSO) BinHal Halogenated Organic Waste (Label: Toxic/Carcinogen) HalogenCheck->BinHal Yes

Figure 1: Decision tree for segregating this compound waste. Note that the chalcone itself is non-halogenated, so the solvent determines the liquid waste stream.

Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal

Applicability: Expired pure chemical, contaminated weighing boats, paper towels from spill cleanup.

  • Containment: Place the solid material into a clear, chemically compatible plastic bag (polyethylene).

  • Double-Bagging: Place the first bag into a second bag to prevent leakage of fine particulates.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: this compound.[1][2][3][4][5][6][7]

    • Hazard Checkboxes: Irritant.[1][8][10]

    • Composition: 100%.[1][9]

  • Storage: Deposit into the laboratory's designated Solid Hazardous Waste Drum .

Protocol B: Liquid Waste Disposal

Applicability: Reaction mixtures, mother liquors, or stock solutions.

  • Solvent Identification: Determine the primary solvent.[1]

    • Scenario 1 (Common): Dissolved in Ethanol, Methanol, DMSO, or Acetone.[1]

      • Action: Pour into Non-Halogenated Organic Waste container.

    • Scenario 2: Dissolved in Dichloromethane (DCM) or Chloroform.[1]

      • Action: Pour into Halogenated Organic Waste container.

  • Concentration Check: If the concentration is >10% (w/v), note this on the waste tag. High concentrations of chalcones can precipitate if mixed with incompatible solvents in the waste drum.[1]

  • Rinsing: Rinse the original vessel with a small amount of the compatible solvent and add the rinsate to the same waste container.[1]

Protocol C: Empty Container Disposal

Applicability: Original glass/plastic bottles that appear empty.[1]

  • Triple Rinse: Rinse the bottle three times with a compatible solvent (e.g., acetone).[1] Collect all rinsate as Liquid Waste (Protocol B).[1]

  • Defacing: Cross out the original label or remove it entirely.[1][11]

  • Disposal:

    • If rinsed:[8][9][10][11][12] Dispose of as Glass/Plastic Recycling or General Trash (depending on local institutional policy).[1]

    • If unrinsed: Cap tightly and dispose of as Solid Hazardous Waste .[1]

Spill Response & Emergency Procedures

Self-Validating Safety Check: Before acting, ask: Can I handle this without respiratory protection? If the powder is airborne, evacuate and wait for settlement.

SpillResponse Alert 1. Alert & Isolate (Mark area) PPE 2. Don PPE (Gloves, Goggles, N95) Alert->PPE Type Spill Type? PPE->Type Dry Dry Powder Type->Dry Wet Liquid Solution Type->Wet CleanDry Scoop/Sweep gently (Avoid Dust) Dry->CleanDry CleanWet Absorb with Vermiculite or Pads Wet->CleanWet Disposal Bag as Solid Waste (Label: Debris) CleanDry->Disposal CleanWet->Disposal Decon Wash Surface (Soap & Water) Disposal->Decon

Figure 2: Operational workflow for managing spills of this compound.

Specific Cleanup Steps:

  • Dry Spills: Do not use a brush if it creates dust.[1] Use a scoop or cover with a wet paper towel before wiping to suppress particulates.[1]

  • Wet Spills: Use standard absorbent pads or vermiculite.[1] Do not use combustible materials (sawdust) if the solvent is an oxidizer (rare, but good practice).[1]

  • Decontamination: Wash the area with soap and water.[1][8] The chalcone is lipophilic; water alone will not remove the residue effectively.[1] A detergent is required to solubilize the remaining traces [4].[1]

Regulatory Compliance & Environmental Fate
  • EPA/RCRA (USA): This compound is not listed as a P- or U-listed waste.[1] However, it exhibits the characteristic of "Ignitability" if in organic solvent (D001).[1] It must be treated as hazardous chemical waste [5].[1]

  • Drain Disposal: Strictly Prohibited. Introduction of chalcone derivatives into water systems can disrupt aquatic ecosystems due to their biological activity (enzyme inhibition) [6].[1]

  • Final Fate: The preferred method of destruction is incineration at >1000°C, which ensures complete oxidation of the aromatic rings to

    
     and 
    
    
    
    .
References
  • PubChem. (n.d.).[1][4] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • University of Otago. (n.d.).[1] Laboratory Chemical Waste Disposal Guidelines. Retrieved from [Link]

Sources

Personal protective equipment for handling 4'-Hydroxy-4-methoxychalcone

[1]

Executive Summary & Hazard Profile

4'-Hydroxy-4-methoxychalcone (CAS: 6338-81-4) is a bioactive flavonoid precursor frequently utilized in medicinal chemistry for its anti-inflammatory and insulin-mimetic potential.[1][2][3][4] While formally classified as an irritant, its pharmacological activity necessitates handling protocols that exceed standard GHS baseline requirements.

Critical Hazard Analysis:

  • Primary Route of Entry: Inhalation of dust and transdermal absorption (lipophilic nature).

  • GHS Classification:

    • Skin Irritation (Category 2): Causes localized inflammation.

    • Eye Irritation (Category 2A): Causes serious eye irritation.

    • STOT-SE (Category 3): May cause respiratory tract irritation.[1][5]

  • Operational Risk: The compound is a fine, yellow crystalline solid. Electrostatic charging during weighing often causes particle dispersion, creating a significant inhalation risk.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for all personnel handling this compound.

Protection ZoneComponentTechnical Specification & Rationale
Respiratory Engineering Control Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary: If hood is unavailable, N95 or P100 particulate respirator (fit-tested).[1] Note: Dust inhalation is the highest risk vector.
Dermal (Hands) Glove Material Double-Gloving Strategy: 1.[1] Inner: Nitrile (4 mil).2. Outer: Nitrile (minimum 5 mil) or Laminate film (if using DCM).Rationale:[1] Chalcones are lipophilic.[1] If dissolved in DMSO or Dichloromethane (DCM), carrier solvents can rapidly transport the compound through standard latex.*
Ocular Eye Protection Chemical Splash Goggles (ANSI Z87.1).Rationale:[1] Standard safety glasses do not provide a sealed barrier against airborne dust or fine mists during sonication.
Body Lab Coat High-neck, long-sleeved synthetic coat. Cotton coats can retain dust.[1] Tyvek sleeves are recommended for high-quantity dispensing (>5g).[1]

Operational Protocols: Step-by-Step

Phase A: Solid Handling & Weighing

Objective: Minimize airborne particulate generation.

  • Static Mitigation: Place an ionizing bar or anti-static gun near the balance.[1] Chalcones are prone to static cling, causing "jumping" of powder.

  • Containment: Perform all weighing inside a fume hood or a powder containment balance enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use spatulas that have not been wiped with an anti-static cloth.[1]

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing.[1] Do not use compressed air to clean the balance.

Phase B: Solubilization & Solution Handling

Objective: Prevent transdermal exposure via carrier solvents.

  • Solvent Selection: This compound is soluble in DMSO and Dichloromethane (DCM).

    • Caution: DMSO increases skin permeability.[1] If a DMSO solution splashes on gloves, change gloves immediately .

  • Vessel Closure: Use septum-capped vials for sonication to prevent aerosolization.[1]

  • Labeling: Clearly mark all secondary containers as "Bioactive Irritant."

Phase C: Spill Management
  • Solid Spill: Do not sweep. Cover with a wet paper towel (water or ethanol) to dampen the powder, then wipe up to prevent dust clouds.

  • Solution Spill: Cover with an absorbent pad.[1] Clean the surface with soap and water, followed by an ethanol rinse.

Waste Disposal & Environmental Compliance

Disposal must align with local EHS regulations.[1] Do not dispose of down the drain.

Waste StreamCriteriaDisposal Action
Solid Waste Contaminated weighing boats, gloves, paper towels, and solid product.[1]Segregate into "Hazardous Solid Waste" bin. Double-bag in polyethylene.
Liquid Waste Solutions in DMSO, Methanol, or DCM.Segregate into "Organic Solvent Waste" carboy. Ensure the waste tag lists "this compound" explicitly.[1]
Sharps Contaminated needles/syringes.[1]Place in rigid biohazard/sharps container.[1]

Process Visualization

The following diagram illustrates the logical workflow for safe handling, emphasizing the "Stop/Go" decision points for safety.

SafetyProtocolStartSTART: Task AssessmentRiskCheckRisk Assessment:Solid or Solution?Start->RiskCheckSolidPPEPPE: Nitrile Gloves + Resp. Protection + GogglesRiskCheck->SolidPPESolid PowderSolvPPEPPE: Double Nitrile(Change on Splash)RiskCheck->SolvPPELiquid SolutionHoodCheckIs Fume HoodAvailable?SolidPPE->HoodCheckHoodCheck->StartNo (STOP WORK)EngControlSetup: Static Control& Balance ShieldHoodCheck->EngControlYesWeighingAction: Weighing(No Compressed Air)EngControl->WeighingCleanupDecontamination:Wet Wipe MethodWeighing->CleanupDissolveAction: Dissolve(Closed Vessel Sonication)SolvPPE->DissolveDissolve->CleanupWasteDisposal:Segregated StreamsCleanup->WasteEndEND: Log ProcedureWaste->End

Figure 1: Operational workflow for handling this compound, detailing decision paths for solid vs. liquid states.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5355594, this compound.[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1]

  • MOLBASE Encyclopedia. this compound Safety and Properties. Retrieved from [Link][1]

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